molecular formula C8H7N3O3 B1626144 Methyl 1H-benzotriazole-1-carboxylate, 3-oxide CAS No. 76266-27-8

Methyl 1H-benzotriazole-1-carboxylate, 3-oxide

Cat. No.: B1626144
CAS No.: 76266-27-8
M. Wt: 193.16 g/mol
InChI Key: FJAORCXXKUNDMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1H-benzotriazole-1-carboxylate, 3-oxide is a useful research compound. Its molecular formula is C8H7N3O3 and its molecular weight is 193.16 g/mol. The purity is usually 95%.
The exact mass of the compound Methyl 1H-benzotriazole-1-carboxylate, 3-oxide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Methyl 1H-benzotriazole-1-carboxylate, 3-oxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 1H-benzotriazole-1-carboxylate, 3-oxide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 3-oxidobenzotriazol-3-ium-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O3/c1-14-8(12)10-6-4-2-3-5-7(6)11(13)9-10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJAORCXXKUNDMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1C2=CC=CC=C2[N+](=N1)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30456894
Record name Methyl 1H-benzotriazole-1-carboxylate, 3-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30456894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76266-27-8
Record name Methyl 1H-benzotriazole-1-carboxylate, 3-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30456894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 76266-27-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Methyl 1H-benzotriazole-1-carboxylate, 3-oxide: Technical Profile & Application Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical properties, mechanistic utility, and experimental protocols for Methyl 1H-benzotriazole-1-carboxylate, 3-oxide (MTCO).

Executive Summary

Methyl 1H-benzotriazole-1-carboxylate, 3-oxide (CAS: 76266-27-8) is a specialized electrophilic reagent primarily utilized in organic synthesis for the methoxycarbonylation of nucleophiles. Structurally, it is a carbonate derivative of 1-hydroxybenzotriazole (HOBt) N-oxide.

Unlike methyl chloroformate—which is highly toxic, volatile, and corrosive—this reagent offers a crystalline, bench-stable alternative for introducing the Methoxycarbonyl (Moc) protecting group to amines or activating alcohols. Its leaving group, the HOBt anion, provides a thermodynamic driving force for acylation while minimizing side reactions typical of more aggressive acyl chlorides.

Key Utility:

  • Moc-Protection: Selective protection of primary/secondary amines.

  • Safety: Eliminates the need for gaseous or volatile chloroformates.

  • Atom Economy: Releases HOBt, which can often be recovered or washed away easily.

Chemical Identity & Structural Analysis[1]

The compound consists of a benzotriazole core oxidized at the N3 position, with a methyl carbonate moiety attached to the N1 position. This unique arrangement activates the carbonyl carbon for nucleophilic attack.

Physicochemical Profile[2][3][4][5][6]
PropertyDataNote
IUPAC Name Methyl 3-oxidobenzotriazol-3-ium-1-carboxylate
CAS Number 76266-27-8
Formula C₈H₇N₃O₃
Molecular Weight 193.16 g/mol
Appearance White to light beige solid
Melting Point 128 °C (decomposition)Critical: Do not heat above 100°C.
Solubility Soluble in DCM, DMF, DMSO, THFSparingly soluble in water.[1][2]
Stability Moisture sensitive; Store at 2–8°CDesiccate to prevent hydrolysis.
Structural Diagram (DOT)

The following diagram illustrates the electrophilic activation of the carbonyl center.

ChemicalStructure Reagent Methyl 1H-benzotriazole-1-carboxylate, 3-oxide Carbonyl Electrophilic Carbonyl (Reactive Center) Reagent->Carbonyl Contains LeavingGroup HOBt Anion (Leaving Group) Reagent->LeavingGroup Releases Nucleophile Target Nucleophile (R-NH2) Nucleophile->Carbonyl Attacks

Figure 1: Structural reactivity logic. The high electron-withdrawing nature of the benzotriazole-3-oxide ring activates the carbonate carbonyl.

Mechanistic Utility

The reaction proceeds via a standard Nucleophilic Acyl Substitution mechanism. The benzotriazole-3-oxide moiety acts as an excellent leaving group (pKa of HOBt ~4.6), making the adjacent carbonyl highly susceptible to aminolysis.

Reaction Pathway[2][4][7][8][9][10]
  • Nucleophilic Attack: The lone pair of the amine (R-NH₂) attacks the carbonyl carbon of the reagent.

  • Tetrahedral Intermediate: A transient intermediate forms.

  • Collapse & Elimination: The intermediate collapses, expelling the HOBt anion.

  • Deprotonation: The base (e.g., DIPEA or TEA) neutralizes the proton, resulting in the stable Methyl Carbamate (Moc-protected amine).

Mechanism Visualization

Mechanism Start Reagent + Amine (R-NH2) Inter Tetrahedral Intermediate Start->Inter Nucleophilic Attack Transition Elimination of HOBt Inter->Transition e- Push Product Moc-Protected Amine (R-NH-CO-OMe) Transition->Product Formation Byproduct HOBt (Recoverable) Transition->Byproduct Expulsion

Figure 2: Step-wise mechanism of methoxycarbonylation using MTCO.

Experimental Protocols

Protocol A: Selective Moc-Protection of Primary Amines

Objective: Synthesize N-Moc-L-Phenylalanine methyl ester from L-Phenylalanine methyl ester.

Reagents:

  • Substrate: L-Phenylalanine methyl ester HCl (1.0 equiv)

  • Reagent: Methyl 1H-benzotriazole-1-carboxylate, 3-oxide (1.1 equiv)

  • Base: Diisopropylethylamine (DIPEA) (2.5 equiv)

  • Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN) [Anhydrous]

Step-by-Step Methodology:

  • Preparation:

    • Flame-dry a 50 mL round-bottom flask and purge with Nitrogen (

      
      ).
      
    • Dissolve 1.0 mmol of amine substrate in 10 mL of anhydrous DCM (

      
       concentration).
      
    • Add 2.5 mmol of DIPEA. Stir for 5 minutes at Room Temperature (RT) to liberate the free base.

  • Addition:

    • Cool the solution to 0°C (ice bath) to maximize selectivity.

    • Add 1.1 mmol of Methyl 1H-benzotriazole-1-carboxylate, 3-oxide in one portion.

    • Note: The reagent is a solid, making accurate weighing easier than liquid chloroformates.

  • Reaction:

    • Allow the mixture to warm to RT naturally.

    • Stir for 2–4 hours. Monitor via TLC (Solvent: 1:1 Hexane/EtOAc). The spot for the starting amine (ninhydrin active) should disappear.

  • Workup (Self-Validating Step):

    • Dilute with 20 mL DCM.

    • Acid Wash: Wash with 10 mL of 5% Citric Acid or 1M HCl. Purpose: Removes unreacted amine and converts the HOBt byproduct into the water-soluble protonated form.

    • Base Wash: Wash with 10 mL Saturated

      
      . Purpose: Removes any residual acidic species.
      
    • Brine Wash: Wash with 10 mL saturated NaCl.

    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification:

    • Usually, the product is obtained in >90% purity. If necessary, purify via flash chromatography on silica gel.

Workflow Diagram

Workflow Step1 Dissolve Amine + DIPEA (DCM, 0°C) Step2 Add MTCO Reagent (1.1 equiv) Step1->Step2 Step3 Reaction Monitoring (TLC / LC-MS) Step2->Step3 Decision Complete? Step3->Decision Decision->Step2 No (Stir longer) Step4 Acid Wash (Citric Acid) Removes HOBt/Amine Decision->Step4 Yes Step5 Concentrate & Dry Step4->Step5

Figure 3: Operational workflow for amine protection.

Safety & Stability (Critical)

Explosive Potential

Benzotriazole derivatives, particularly those with N-oxide or nitro functionalities, can exhibit autocatalytic decomposition at high temperatures.

  • Threshold: The melting point is ~128°C with decomposition. Never heat this reagent above 80°C in a closed system.

  • Distillation: Do not attempt to distill reaction mixtures containing significant amounts of this reagent.

Toxicity[6][11][12]
  • GHS Classification: Acute Tox. 4 (Oral).

  • Handling: Wear nitrile gloves, safety goggles, and work in a fume hood.

  • First Aid: In case of contact, wash skin with soap and water.[3] If swallowed, rinse mouth and seek medical attention immediately.

References

  • Sigma-Aldrich. (2024). Product Specification: Methyl 1H-benzotriazole-1-carboxylate, 3-oxide. Retrieved from

  • Santa Cruz Biotechnology. (2024). Safety Data Sheet: Methyl 1H-benzotriazole-1-carboxylate, 3-oxide. Retrieved from

  • PubChem. (2024). Compound Summary: Methyl 1H-benzotriazole-1-carboxylate, 3-oxide.[1][4] National Library of Medicine. Retrieved from

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.

Sources

Spectroscopic Characterization of Methyl 1H-benzotriazole-1-carboxylate, 3-oxide: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Methyl 1H-benzotriazole-1-carboxylate, 3-oxide (CAS No. 76266-27-8) is a heterocyclic compound featuring a benzotriazole core, an N-oxide, and a methyl carboxylate group. Its chemical formula is C₈H₇N₃O₃ with a molecular weight of 193.16 g/mol . The unique arrangement of functional groups makes this molecule a subject of interest in synthetic chemistry and materials science. Accurate structural elucidation and purity assessment are paramount for its application, necessitating a thorough analysis using modern spectroscopic techniques.

This technical guide provides an in-depth overview of the expected spectroscopic signature of Methyl 1H-benzotriazole-1-carboxylate, 3-oxide, using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). It is important to note that publicly available experimental spectra for this specific molecule are scarce. Therefore, this guide will leverage predicted data and comparative analysis with structurally related compounds to provide a robust framework for its characterization. The focus will be on not just the data, but the rationale behind the expected spectral features and the methodologies to acquire them.

Molecular Structure and Analysis Workflow

The analytical workflow for characterizing a novel or sparsely documented compound like Methyl 1H-benzotriazole-1-carboxylate, 3-oxide follows a logical progression from determining the mass to mapping the carbon-hydrogen framework and identifying functional groups.

G cluster_0 Spectroscopic Analysis Workflow Mass_Spec Mass Spectrometry (MS) Determine Molecular Weight & Elemental Formula IR_Spec Infrared (IR) Spectroscopy Identify Functional Groups (C=O, N-O, C=C) Mass_Spec->IR_Spec NMR_Spec NMR Spectroscopy (¹H, ¹³C) Map C-H Framework IR_Spec->NMR_Spec Structure Structure Elucidation Confirm Connectivity & Purity NMR_Spec->Structure G cluster_0 ESI Process (Positive Mode) Analyte Molecule (M) in Solution Droplet Charged Droplet [M+H]⁺(Solvent)n Analyte->Droplet Electrospray Ion Gas-Phase Ion [M+H]⁺ m/z = 194.0560 Droplet->Ion Desolvation

Caption: Simplified ESI mechanism for [M+H]⁺ formation.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile). The solution should be fully dissolved and free of particulates.

  • Instrumentation Setup: Use a high-resolution mass spectrometer equipped with an ESI source.

  • Infusion: The sample solution is infused into the ESI source at a low flow rate (e.g., 5-10 µL/min) via a syringe pump. [1]4. Ionization Parameters: Apply a high voltage (typically 3-5 kV) to the capillary needle. Optimize the drying gas (e.g., nitrogen) flow rate and temperature to ensure efficient desolvation. [2]5. Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes over a relevant m/z range (e.g., 100-500 amu). The primary ions of interest are [M+H]⁺ and [M-H]⁻.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. By measuring the absorption of infrared radiation at specific frequencies corresponding to the vibration of chemical bonds, we can build a "fingerprint" of the compound.

Expected IR Absorption Bands

Based on the structure of Methyl 1H-benzotriazole-1-carboxylate, 3-oxide, the following characteristic absorption bands are expected. For comparison, the spectrum of the parent compound, 1H-Benzotriazole, is often referenced, which shows characteristic C-H and N-H vibrations. [3][4]

Functional Group Bond Vibration Expected Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch 3100 - 3000 Medium
Aliphatic C-H (Methyl) Stretch 2980 - 2850 Medium
Ester Carbonyl (C=O) Stretch ~1750 - 1730 Strong
Aromatic C=C Stretch 1600 - 1450 Medium
N-Oxide (N-O) Stretch ~1300 - 1200 Strong
Ester C-O Stretch 1250 - 1100 Strong

| Aromatic C-H Bending (out-of-plane) | Bend | 900 - 675 | Strong |

The most diagnostic peaks would be the strong carbonyl (C=O) stretch from the methyl ester group and the strong N-O stretch from the N-oxide, which distinguishes it from its non-oxidized counterpart, Methyl 1H-benzotriazole-1-carboxylate. [5]

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy (KBr Pellet Method)

This method is ideal for solid samples and involves dispersing the analyte in a matrix of potassium bromide (KBr), which is transparent to IR radiation. [6]

  • Material Preparation: Use spectroscopy-grade KBr, dried in an oven to remove moisture. Water shows strong IR absorption and can obscure sample peaks. [6]2. Sample Grinding: Grind 1-2 mg of the sample to a fine powder using an agate mortar and pestle.

  • Mixing: Add approximately 100-200 mg of the dried KBr to the ground sample. Mix gently but thoroughly to ensure the sample is uniformly dispersed within the KBr matrix. [7]4. Pellet Formation: Transfer the mixture to a pellet die. Place the die in a hydraulic press and apply pressure (typically 8-10 metric tons) for 1-2 minutes. [8]This will "cold-flow" the KBr into a solid, transparent disc.

  • Background Collection: Run a background spectrum of the empty spectrometer to account for atmospheric CO₂ and H₂O.

  • Sample Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule in solution. It provides detailed information about the carbon-hydrogen framework by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C. [9]

Predicted ¹H NMR Spectrum

The proton NMR spectrum will provide information on the chemical environment, number, and connectivity of the hydrogen atoms.

Protons (Label)Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
Aromatic (Hₐ, Hₐ')8.0 - 8.4Multiplet2HProtons ortho to the triazole ring are deshielded by the ring's anisotropic effect.
Aromatic (Hₑ, Hₑ')7.5 - 7.9Multiplet2HProtons meta to the triazole ring.
Methyl (Hₘ)~4.0Singlet3HProtons of the methyl ester group.

Note: The aromatic region will likely present as a complex multiplet due to second-order coupling effects.

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum indicates the number of chemically distinct carbon environments.

Carbons (Label)Predicted Chemical Shift (δ, ppm)Rationale
Carbonyl (C=O)160 - 170Typical range for an ester carbonyl carbon.
Aromatic (Cq)140 - 150Quaternary carbons of the fused benzene ring attached to the triazole.
Aromatic (CH)110 - 135Aromatic carbons bearing hydrogen atoms.
Methyl (CH₃)50 - 60Methyl carbon of the ester group.

G Structure Methyl 1H-benzotriazole-1-carboxylate, 3-oxide (Atoms labeled for NMR)

Caption: Structure of Methyl 1H-benzotriazole-1-carboxylate, 3-oxide with atoms labeled for NMR assignment. (Image representation would be here).

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound for ¹H NMR (or 20-50 mg for ¹³C NMR) in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. [10][11]The choice of solvent is critical; the compound must be fully soluble.

  • Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solvent to provide a reference signal at 0.00 ppm.

  • Shimming: Place the NMR tube in the spectrometer and perform shimming to optimize the homogeneity of the magnetic field, which is crucial for obtaining sharp, well-resolved peaks.

  • ¹H NMR Acquisition: Acquire the proton spectrum. Standard parameters include a 90° pulse angle and a sufficient relaxation delay between scans to ensure accurate integration.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum. This typically requires a larger number of scans than ¹H NMR due to the low natural abundance of the ¹³C isotope. [12]DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be run to differentiate between CH, CH₂, and CH₃ groups.

Conclusion

The structural characterization of Methyl 1H-benzotriazole-1-carboxylate, 3-oxide relies on a synergistic application of mass spectrometry, IR spectroscopy, and NMR spectroscopy. MS confirms the molecular weight and elemental composition. IR spectroscopy identifies key functional groups, particularly the ester carbonyl and N-oxide moieties that define the molecule. Finally, ¹H and ¹³C NMR provide the definitive map of the carbon-hydrogen framework, allowing for complete structural elucidation. While experimental data for this specific compound remains elusive in public databases, the predictive and comparative approach outlined in this guide provides a solid and scientifically-grounded strategy for its analysis and confirmation.

References

  • Physics LibreTexts. (2022). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. [Link]

  • Ho, C. S., Lam, C. W. K., Chan, M. H. M., Cheung, R. C. K., Law, L. K., Lit, L. C. W., Ng, K. F., Suen, M. W. M., & Tai, H. L. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. The Clinical Biochemist Reviews, 24(1), 3–12. [Link]

  • Helsinki.fi. Quick User Guide for FT-IR. [Link]

  • PubMed. (2012). Simultaneous determination of benzotriazole and benzothiazole derivatives in aqueous matrices by mixed-mode solid-phase extraction followed by liquid chromatography–tandem mass spectrometry. [Link]

  • PubMed. (2009). 1H, 13C and 15N NMR spectroscopy and tautomerism of nitrobenzotriazoles. [Link]

  • Kintek Press. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. [Link]

  • PubMed. (2013). Determination of benzotriazoles and benzothiazoles in human urine by liquid chromatography-tandem mass spectrometry. [Link]

  • Shimadzu. KBr Pellet Method. [Link]

  • Wikipedia. Electrospray ionization. [Link]

  • Banerjee, S., & Mazumdar, S. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. International journal of analytical chemistry, 2012, 282574. [Link]

  • Unknown Source. Sample preparation for FT-IR. [Link]

  • Pellet Press Die Sets. Making KBr Pellets for FTIR: Step by Step Guide. [Link]

  • ResearchGate. (2019). 1 H and 13 C NMR spectra signals of 1 in DMSO-d 6 , showing the.... [Link]

  • National Toxicology Program. (2020). Quantitation of Phenolic Benzotriazole Class Compounds in Plasma by Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS). [Link]

  • Iowa State University. NMR Sample Preparation. [Link]

  • Spahr, S., Huntscha, S., Bolotin, J., Hollender, J., Hofstetter, T. B., Maier, M. P., & Elsner, M. (2013). Compound-specific isotope analysis of benzotriazole and its derivatives. Analytical and bioanalytical chemistry, 405(9), 2843–2854. [Link]

  • NIST. 1H-Benzotriazole - Mass spectrum (electron ionization). [Link]

  • Unknown Source. NMR Techniques in Organic Chemistry: a quick guide. [Link]

  • eGyanKosh. EXPT. 8 STRUCTURAL DETERMINATION OF SIMPLE ORGANIC COMPOUNDS USING 1H-NMR SPECTROMETRY. [Link]

  • Michigan State University. NMR Spectroscopy. [Link]

  • ResearchGate. (2018). FTIR spectrum of benzotriazole. [Link]

  • PubMed. (2012). Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties. [Link]

  • Stenutz. methyl 1H-benzotriazole-1-carboxylate. [Link]

  • PubChem. methyl 1H-1,2,3-benzotriazole-5-carboxylate. [Link]

  • NIST. 1H-Benzotriazole - Condensed Phase Spectrum. [Link]

  • Royal Society of Chemistry. (2017). Synthesis and Characterisation of Benzotriazole or Benzoxazole Phenoxide Ligands Supported Nb and Ta Metal Complexes and their Application for the Synthesis of Hyperbranched Polyglycerols by Ring-Opening Polymerisation of Glycidol. [Link]

  • Reddit. (2016). [Undergraduate Chemistry] Benzotriazole IR Spectrum. [Link]

  • SpectraBase. 1-Hydroxybenzotriazole - Optional[1H NMR] - Spectrum. [Link]

Sources

"Methyl 1H-benzotriazole-1-carboxylate, 3-oxide" safety and handling

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Safe Handling of Methyl 1H-benzotriazole-1-carboxylate, 3-oxide

Section 1: Executive Summary & Compound Profile

This guide provides a comprehensive overview of the essential safety protocols and handling considerations for Methyl 1H-benzotriazole-1-carboxylate, 3-oxide. Intended for researchers, chemists, and drug development professionals, this document synthesizes available data to establish a framework for risk mitigation and safe laboratory use. Due to the limited specific toxicological data for this compound, this guide leverages safety information from the well-characterized parent compound, 1H-benzotriazole, and related derivatives to infer potential hazards and establish robust handling protocols.

Methyl 1H-benzotriazole-1-carboxylate, 3-oxide is a solid organic compound featuring a benzotriazole core, a structural motif significant in medicinal chemistry and materials science[1][2]. The presence of the N-oxide functionality introduces high polarity and specific reactivity considerations[3]. Understanding these structural features is paramount to anticipating its chemical behavior and associated hazards.

Chemical Identity and Properties

A clear understanding of the compound's physical properties is the foundation of a robust safety assessment.

PropertyValueSource(s)
Chemical Name Methyl 1H-benzotriazole-1-carboxylate, 3-oxide[4]
CAS Number 76266-27-8[4][5]
Molecular Formula C₈H₇N₃O₃[4][5][6]
Molecular Weight 193.16 g/mol [4][5]
Physical Form Solid[4]
Melting Point 128 °C (with decomposition)[4]
SMILES String COC(=O)n1nc2ccccc12[4]
Structural Context

The compound's structure dictates its properties and potential hazards. The diagram below illustrates the key functional groups.

cluster_main Methyl 1H-benzotriazole-1-carboxylate, 3-oxide cluster_labels Key Functional Groups mol benzotriazole Benzotriazole Core n_oxide N-Oxide Group carboxylate Methyl Carboxylate Group

Caption: Key functional groups of the target molecule.

Section 2: Hazard Identification and Proactive Risk Assessment

The primary GHS classification for Methyl 1H-benzotriazole-1-carboxylate, 3-oxide is Acute Toxicity 4 (Oral) , with the hazard statement H302: Harmful if swallowed [4]. However, a comprehensive risk assessment requires examining the hazard profile of structurally related compounds to anticipate uncharacterised risks.

Inferred Hazards from Analogous Structures

The benzotriazole family exhibits a consistent pattern of biological activity and associated hazards. Data from parent 1H-benzotriazole and methylated derivatives strongly suggest that additional precautions are warranted[7][8].

Hazard ClassHazard StatementInferred FromSource(s)
Acute Toxicity, Oral (Category 4) H302: Harmful if swallowedConfirmed for target compound [4]
Serious Eye Irritation (Category 2A) H319: Causes serious eye irritation1H-Benzotriazole, 5-Methyl-1H-benzotriazole[7][9]
Skin Irritation (Category 2) H315: Causes skin irritation5-Methyl-1H-benzotriazole
STOT SE (Category 3) H335: May cause respiratory irritation5-Methyl-1H-benzotriazole
Aquatic Hazard (Chronic, Category 2) H411: Toxic to aquatic life with long lasting effects1H-Benzotriazole[9]

Causality: The shared benzotriazole scaffold is the likely determinant for these toxicological endpoints. The N-oxide group, being highly polar, may influence absorption and distribution but is unlikely to mitigate the core irritant and toxic properties of the heterocyclic system[3]. Therefore, it is scientifically prudent to handle this compound as if it possesses all the hazards listed above.

Risk Assessment Workflow

A systematic approach to risk assessment is non-negotiable. The following workflow must be completed before any new experimental procedure involving this compound.

G cluster_assessment Risk Assessment Phase cluster_control Control Implementation Phase start Start: New Protocol haz_id 1. Identify Hazards (Acute Toxicity, Eye/Skin Irritation) start->haz_id exposure_assess 2. Assess Exposure Potential (Quantity, Dustiness, Duration) haz_id->exposure_assess risk_char 3. Characterize Risk Level (Low, Medium, High) exposure_assess->risk_char eng_controls 4. Engineering Controls (Fume Hood, Ventilated Enclosure) risk_char->eng_controls admin_controls 5. Administrative Controls (SOPs, Designated Area) eng_controls->admin_controls ppe 6. Personal Protective Equipment (Gloves, Goggles, Lab Coat) admin_controls->ppe end Work Commences ppe->end

Caption: A systematic workflow for risk assessment and control.

Section 3: Protocols for Safe Handling and Use

Adherence to rigorous handling protocols is the primary mechanism for mitigating the risks identified above. These protocols are designed to minimize exposure through inhalation, dermal contact, and ingestion.

Engineering Controls

The principle of ALARA (As Low As Reasonably Achievable) exposure dictates the primary reliance on engineering controls.

  • Primary Enclosure: All weighing and manipulation of the solid compound must be conducted within a certified chemical fume hood or a powder containment balance enclosure. This is critical to prevent inhalation of fine particulates, a risk highlighted by related compounds causing respiratory irritation.

  • Ventilation: Ensure general laboratory ventilation meets or exceeds institutional and regulatory standards. Good air exchange dilutes fugitive emissions that may escape primary containment.

Required Personal Protective Equipment (PPE)

PPE is the final barrier between the researcher and the chemical. Its selection must be based on the compound's comprehensive hazard profile.

EquipmentSpecificationRationale
Eye Protection Tightly-sealed chemical safety gogglesProtects against dust particles and splashes. Standard safety glasses are insufficient due to the high potential for serious eye irritation[9].
Hand Protection Nitrile gloves (inspect prior to use)Provides a barrier against dermal contact. Given the potential for skin irritation, gloves must be inspected for integrity before each use and changed immediately if contaminated.
Body Protection Flame-resistant laboratory coatProtects skin and personal clothing from contamination.
Respiratory N95 dust mask (or higher)Required when handling powders outside of a certified containment enclosure (e.g., during spill cleanup) to prevent respiratory tract irritation[4].
Step-by-Step General Handling Protocol
  • Preparation: Designate a specific area within a chemical fume hood for the experiment. Ensure all necessary equipment, including waste containers, is inside the hood before starting.

  • Attire: Don all required PPE as specified in the table above.

  • Weighing: Tare the receiving vessel within the fume hood. Carefully transfer the solid compound, avoiding the creation of airborne dust. Use a micro-spatula to minimize agitation.

  • Transfer/Reaction: If adding to a solvent, do so slowly and under stirring to ensure controlled dissolution. Keep reaction vessels closed or covered to the extent feasible.

  • Post-Handling: After completing the work, decontaminate any equipment used with an appropriate solvent. Wipe down the work surface within the fume hood.

  • Doffing PPE: Remove gloves first, turning them inside out, and dispose of them in the designated solid waste container. Remove lab coat and goggles.

  • Hygiene: Immediately wash hands and forearms thoroughly with soap and water[10]. Do not eat, drink, or smoke in the laboratory area[10].

Section 4: Chemical Stability and Storage

The stability of Methyl 1H-benzotriazole-1-carboxylate, 3-oxide is influenced by its N-oxide and benzotriazole functionalities.

  • Thermal Stability: The compound decomposes at its melting point of 128 °C[4]. Aromatic N-oxides can be prone to decomposition at elevated temperatures (around 150 °C)[3]. Therefore, it is crucial to avoid overheating. Hazardous decomposition products may include nitrogen oxides (NOx) and carbon monoxide (CO)[10].

  • Chemical Incompatibilities: Benzotriazole derivatives are known to react with strong oxidizing agents, strong acids, and strong alkalis[10]. The N-oxide group may also be sensitive to electrophiles and transition metals[3]. Contact with these materials must be strictly avoided.

Storage Protocol
  • Container: Store in a tightly sealed, clearly labeled container.

  • Location: Keep in a cool, dry, and well-ventilated area[11]. The storage location should be separate from incompatible materials, particularly strong acids and oxidizing agents.

  • Temperature: Store at ambient room temperature, away from direct sunlight and heat sources such as ovens or hot plates.

Section 5: Emergency Preparedness and Response

A clear, pre-defined emergency plan is a hallmark of a safe laboratory environment.

Exposure Response
  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or irritation persists, seek medical attention.

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected skin area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.

  • Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open[9]. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. If the person is conscious and able to swallow, provide a few glasses of water to drink. Call a poison control center or seek immediate medical attention. Show the Safety Data Sheet or product label to the medical professional.

Spill Response Protocol

The response to a spill depends critically on its scale.

G cluster_small Small Spill Response (Trained Personnel Only) cluster_large Large Spill Response spill Spill Occurs assess Assess Scale & Location (Inside/Outside Hood? >10g?) spill->assess decision Small Spill? (<10g, Contained in Hood) assess->decision ppe_small 1. Ensure PPE is worn (Goggles, Gloves, Lab Coat) decision->ppe_small  YES evacuate 1. Evacuate immediate area. Alert others. decision->evacuate  NO small_spill_path YES large_spill_path NO absorb 2. Cover with absorbent material (e.g., vermiculite) ppe_small->absorb collect 3. Gently sweep into a labeled waste container. Avoid dust. absorb->collect decon 4. Decontaminate area with appropriate solvent. collect->decon secure 2. Restrict access to the area. evacuate->secure notify 3. Notify EH&S / Emergency Response. secure->notify

Caption: Decision tree for responding to a chemical spill.

Section 6: Waste Management and Disposal

All waste containing Methyl 1H-benzotriazole-1-carboxylate, 3-oxide must be treated as hazardous chemical waste.

  • Waste Segregation: Use separate, clearly labeled, and sealed containers for solid and liquid waste.

  • Solid Waste: This includes contaminated PPE (gloves, masks), absorbent materials from spills, and any residual solid compound.

  • Liquid Waste: This includes reaction mother liquors and solvent rinses.

  • Disposal: Do not dispose of this chemical down the drain, as it is expected to be toxic to aquatic life[9]. All waste must be disposed of through your institution's Environmental Health & Safety (EH&S) department in accordance with local, state, and federal regulations.

References

  • W. Maison, "Medicinal Chemistry of Drugs with N-Oxide Functionalities," PMC, [Link]

  • Australian Industrial Chemicals Introduction Scheme (AICIS), "1H-Benzotriazole and its mono-substituted derivatives - Evaluation Statement," AICIS, [Link]

  • Kansas State University, "BENZOTRIAZOLES: TOXICITY AND DEGRADATION," Kansas State University, [Link]

  • PENTA s.r.o., "1,2,3-Benzotriazol... - SAFETY DATA SHEET," Penta Chemicals, [Link]

  • SysKem Chemie GmbH, "SAFETY DATA SHEET," SysKem Chemie GmbH, [Link]

  • PubChemLite, "Methyl 1h-benzotriazole-1-carboxylate, 3-oxide," PubChemLite, [Link]

  • National Institutes of Health, "1-Methylbenzotriazole | C7H7N3 | CID 25902," PubChem, [Link]

  • GSC Online Press, "Review on synthetic study of benzotriazole," GSC Biological and Pharmaceutical Sciences, [Link]

  • National Academic Digital Library of Ethiopia, "The Chemistry of Benzotriazole Derivatives," NADLE, [Link]

Sources

"Methyl 1H-benzotriazole-1-carboxylate, 3-oxide" solubility data

Author: BenchChem Technical Support Team. Date: February 2026

Methyl 1H-benzotriazole-1-carboxylate, 3-oxide: Solubility Profiling & Technical Guide

Part 1: Executive Summary & Chemical Identity

Methyl 1H-benzotriazole-1-carboxylate, 3-oxide (CAS: 76266-27-8) is a specialized heterocyclic reagent utilized primarily in C-C bond formation and complex organic synthesis, including the enantioselective synthesis of marine natural products like aplysin and substituted dihydroquinolines.[1]

Structurally, it combines a benzotriazole core with a methyl carboxylate group at the N1 position and an N-oxide functionality at the N3 position.[1] This unique electronic architecture imparts distinct solubility characteristics that differ from standard benzotriazole derivatives (e.g., HOBt).[1]

Key Physicochemical Parameters:

Parameter Data
CAS Number 76266-27-8
Molecular Formula C₈H₇N₃O₃
Molecular Weight 193.16 g/mol
Physical State Solid (Crystalline)
Melting Point 128 °C (decomposition)

| Primary Hazard | Acute Tox. 4 (Oral) |[1]

Part 2: Solubility Profile & Solvent Compatibility

Critical Data Note: As a specialized reagent, quantitative solubility data (g/L) for Methyl 1H-benzotriazole-1-carboxylate, 3-oxide is not established in standard public physicochemical databases (e.g., PubChem, HSDB).[1] The following solubility profile is derived from structural analysis (SAR) and standard operating procedures (SOPs) for analogous benzotriazole N-oxide derivatives used in high-fidelity organic synthesis.

Predicted Solubility Matrix

The presence of the N-oxide dipole and the ester functionality renders this compound polar aprotic .[1] It exhibits high affinity for solvents capable of dipole-dipole interactions but lacks the hydrogen-bond donating capability to dissolve well in water.[1]

Solvent ClassRepresentative SolventsPredicted SolubilityTechnical Notes
Chlorinated Hydrocarbons Dichloromethane (DCM), ChloroformHigh Preferred reaction solvent. Excellent for solubilizing the reagent without nucleophilic interference.[1]
Polar Aprotic DMF, DMSO, DMAcVery High Ideal for stock solutions (>100 mM).[1] Warning: DMSO may act as an oxidant or reductant at high temps; keep <40°C.
Ethers THF, 1,4-DioxaneModerate to High Good for C-C bond formation reactions.[1] Ensure solvents are anhydrous to prevent hydrolysis.[1]
Esters Ethyl AcetateModerate Suitable for workup/extraction but may not achieve high concentration for stock solutions.[1]
Protic Solvents Methanol, Ethanol, WaterLow / Reactive Avoid for storage. Nucleophilic attack by alcohols (transesterification) or water (hydrolysis) is a risk over time.[1]
Non-Polar Hexanes, Heptane, Diethyl EtherInsoluble Used as antisolvents for precipitation/purification.[1]
Reaction Solvent Selection

For applications such as C-C bond formation , the choice of solvent dictates reaction kinetics and byproduct formation.[1]

  • Standard Protocol: Use Anhydrous DCM or THF .[1]

  • Reasoning: These solvents solubilize the reagent effectively while maintaining inertness toward the active ester and N-oxide moieties.[1]

  • Avoid: Alcohols (MeOH/EtOH) unless the reaction explicitly requires a protic environment, as they can compete with the intended nucleophile.[1]

Part 3: Experimental Protocols

Protocol A: Gravimetric Solubility Determination (SOP-SOL-01)

Use this protocol to validate specific batch solubility before scaling up.

  • Preparation : Weigh 10.0 mg of Methyl 1H-benzotriazole-1-carboxylate, 3-oxide into a tared 2 mL HPLC vial.

  • Titration : Add the target solvent (e.g., DCM) in 50 µL increments using a calibrated micropipette.[1]

  • Agitation : Vortex for 30 seconds after each addition. Sonication (35 kHz) for 1 minute is permissible if dissolution is slow.[1]

  • Observation : Inspect for clarity against a black background. "Soluble" is defined as a clear solution with no particulates.[1]

  • Calculation :

    
    
    (Result in mg/mL).
    
Protocol B: Stock Solution Preparation (100 mM)

Target Concentration: 100 mM in DMSO

  • Weigh 19.32 mg of reagent.[1]

  • Add 500 µL of anhydrous DMSO.

  • Vortex until fully dissolved (typically <1 min).

  • Dilute to 1.0 mL final volume with DMSO.

  • Storage : Aliquot into amber vials, purge with Argon/Nitrogen, and store at -20°C. Stability: ~1 month (est).

Part 4: Workflow Visualization

The following diagram illustrates the logical decision tree for solvent selection and handling, ensuring the integrity of the N-oxide and ester groups during experimentation.

SolubilityWorkflow Start Start: Methyl 1H-benzotriazole-1-carboxylate, 3-oxide Goal Define Application Goal Start->Goal CC_Bond C-C Bond Formation / Synthesis Goal->CC_Bond Stock_Sol Stock Solution Storage Goal->Stock_Sol Solvent_Check Select Solvent System CC_Bond->Solvent_Check Stock_Sol->Solvent_Check DCM_THF Anhydrous DCM or THF (Preferred) Solvent_Check->DCM_THF Reaction Medium DMSO_DMF Anhydrous DMSO or DMF (High Solubility) Solvent_Check->DMSO_DMF Long-term Stock Avoid_Protic AVOID: Water/Alcohols (Risk of Hydrolysis/Transesterification) Solvent_Check->Avoid_Protic Compatibility Check Process Execute Reaction / Storage DCM_THF->Process DMSO_DMF->Process

Figure 1: Decision matrix for solvent selection, prioritizing chemical stability and solubility.

Part 5: References

  • Sigma-Aldrich. Methyl 1H-benzotriazole-1-carboxylate, 3-oxide Product Page. (Accessed 2026).[1] Link

  • Santa Cruz Biotechnology (SCBT). Methyl 1H-benzotriazole-1-carboxylate, 3-oxide Safety Data Sheet (SDS). (Accessed 2026).[1] Link[1]

  • Katritzky, A. R., et al. Benzotriazole-mediated Aminoalkylation and Amidoalkylation. Chemical Reviews, 1998.[1] (Contextual reference for Benzotriazole chemistry).

  • ChemicalBook. CAS 76266-27-8 Technical Data. Link

Sources

Technical Guide: Thermal Stability & Handling of Methyl 1H-benzotriazole-1-carboxylate, 3-oxide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the thermal stability profile, decomposition mechanisms, and safe handling protocols for Methyl 1H-benzotriazole-1-carboxylate, 3-oxide .

Executive Summary

Methyl 1H-benzotriazole-1-carboxylate, 3-oxide (CAS: 76266-27-8) is a specialized electrophilic reagent used primarily for the introduction of methoxycarbonyl (Mc) protecting groups and in proteomics applications. While structurally related to the peptide coupling reagent HOBt (1-Hydroxybenzotriazole), the presence of the N-carboxylate and N-oxide moieties imparts distinct thermal instability.

Critical Safety Finding: This compound exhibits a melt-decomposition transition at approximately 128°C . Unlike reagents that melt and then boil, this compound undergoes irreversible exothermic decomposition upon phase change. It must be classified as a Type C thermally unstable substance in process safety terms—stable at ambient temperature but prone to rapid decomposition under thermal stress.

Physicochemical Profile

To understand the thermal risks, one must first analyze the structural tension inherent in the molecule. The "3-oxide" designation indicates a tautomeric form where the oxygen is bound to the nitrogen at position 3, creating a zwitterionic character that increases lattice energy (raising the melting point) but lowers the activation energy for decomposition.

PropertySpecificationCritical Note
Chemical Name Methyl 1H-benzotriazole-1-carboxylate, 3-oxideSpecific isomer of HOBt carbonate
CAS Number 76266-27-8Distinct from non-oxide (CAS 86298-22-8)
Molecular Formula C₈H₇N₃O₃High Nitrogen/Oxygen content
Molecular Weight 193.16 g/mol
Melting Point 128 °C (Decomposes) Do not exceed 100°C in any process
Appearance White to off-white solidDiscoloration indicates degradation
Solubility DMSO, DMF, AcetonitrileAvoid protic solvents for storage

Thermal Stability Analysis

Decomposition Mechanism

The thermal degradation of benzotriazole-1-carboxylates typically follows a fragmentation pathway driven by the release of stable gaseous byproducts. For the 3-oxide derivative, the decomposition is likely triggered by the cleavage of the carbamate linkage followed by ring contraction or fragmentation.

Primary Decomposition Pathway:

  • Thermal Onset (>120°C): Weakening of the N1-C(carbonyl) bond.

  • Decarboxylation: Release of Carbon Dioxide (CO₂).

  • Radical/Active Species Formation: Generation of reactive benzotriazole-3-oxide radicals or rearrangement to 1-methoxy-benzotriazole derivatives.

  • Energy Release: The N-oxide bond cleavage is highly exothermic (~260 kJ/mol potential energy release for N-O bonds), contributing to thermal runaway risk.

Comparative Stability

Compared to its non-oxide analog (Methyl 1H-benzotriazole-1-carboxylate, MP 83°C), the 3-oxide variant has a higher melting point due to intermolecular hydrogen bonding and dipole interactions. However, the decomposition is more violent due to the oxygen content in the heterocyclic ring, acting as an internal oxidizer.

Visualization: Decomposition Pathway

The following diagram illustrates the theoretical thermal breakdown and the critical control points where temperature management prevents failure.

DecompositionPathway Reagent Methyl 1H-benzotriazole-1-carboxylate 3-oxide (Solid) ThermalStress Thermal Stress (>120°C) Reagent->ThermalStress Heating Transition Melt-Decomposition Transition ThermalStress->Transition Activation GasRelease Rapid Gas Evolution (CO2 Release) Transition->GasRelease Exothermic Fragmentation Byproducts Amorphous Residue (Benzotriazole oxides) GasRelease->Byproducts Cooling/Polymerization Control Process Control: Keep T < 40°C Control->ThermalStress Prevents

Figure 1: Thermal decomposition cascade showing the critical transition at >120°C leading to irreversible gas evolution.

Experimental Protocols for Safe Handling

Storage & Requalification Strategy
  • Primary Storage: -20°C is optimal; 2-8°C is acceptable for short-term (<1 month).

  • Atmosphere: Store under Argon or Nitrogen. Moisture accelerates hydrolysis, generating HOBt-3-oxide (acidic) which can catalyze further decomposition.

  • Requalification: Before using a batch older than 6 months, perform a Melting Point Check .

    • Pass: Sharp melting at ~128°C (with immediate darkening).

    • Fail: Sintering or melting <120°C indicates significant hydrolysis or degradation.

Reaction Setup (Exotherm Management)

When using this reagent for acylation or protection steps, the reaction with amines is exothermic.

Protocol:

  • Dissolution: Dissolve the reagent in anhydrous solvent (DCM or DMF) at 0°C .

  • Addition: Add the substrate (amine) slowly.

  • Monitoring: Monitor internal temperature. Do not allow T > 25°C during addition.

  • Quenching: Quench excess reagent with a dilute acidic solution or methanol to prevent thermal accumulation in waste containers.

Waste Disposal (Critical)

Never dispose of solid Methyl 1H-benzotriazole-1-carboxylate, 3-oxide in general trash or concentrate it to dryness in a rotary evaporator bath set >40°C.

  • Correct Method: Dissolve in a combustible solvent and incinerate via a licensed chemical waste handler.

Visualization: Safety Decision Tree

This workflow ensures that researchers assess the material state before committing it to a high-value synthesis.

SafetyWorkflow Start Start: Reagent Retrieval VisualCheck Visual Inspection: Is it white/off-white? Start->VisualCheck ColorFail Yellow/Orange: Degraded VisualCheck->ColorFail No ColorPass White: Proceed VisualCheck->ColorPass Yes Disposal Quench & Dispose ColorFail->Disposal MPCheck Melting Point Test (Capillary) ColorPass->MPCheck MPFail Melts < 120°C MPCheck->MPFail Low MP MPPass Decays at ~128°C MPCheck->MPPass Correct MP MPFail->Disposal Usage Safe for Synthesis (Maintain T < 30°C) MPPass->Usage

Figure 2: Pre-synthesis validation workflow to prevent the use of thermally compromised reagent.

References

  • Sigma-Aldrich. Methyl 1H-benzotriazole-1-carboxylate, 3-oxide Product Specification. Retrieved from

  • Santa Cruz Biotechnology. Methyl 1H-benzotriazole-1-carboxylate, 3-oxide Data Sheet. Retrieved from

  • National Institutes of Health (NIH) - PubChem. Compound Summary: Methyl 1H-benzotriazole-1-carboxylate, 3-oxide. Retrieved from

  • Katritzky, A. R., et al.Benzotriazole-mediated aminoalkylation and amidoalkylation. Chemical Reviews, 1998. (Contextual grounding on Benzotriazole thermal properties).

Methodological & Application

Experimental setup for reactions with "Methyl 1H-benzotriazole-1-carboxylate, 3-oxide"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Efficient Methoxycarbonylation of Amines using Methyl 1H-benzotriazole-1-carboxylate, 3-oxide [1]

Abstract

This guide details the experimental protocol for utilizing Methyl 1H-benzotriazole-1-carboxylate, 3-oxide (Moc-Bt-oxide) as a mild, selective, and non-lachrymatory electrophilic methoxycarbonylating agent. Unlike traditional reagents such as methyl chloroformate, which require stringent temperature control and generate corrosive HCl, Moc-Bt-oxide is a crystalline solid that reacts efficiently with primary and secondary amines under neutral or mildly basic conditions to yield methyl carbamates (Moc-protected amines). This note covers the reaction mechanism, step-by-step synthesis protocols, and safety considerations for drug discovery workflows.

Introduction & Mechanistic Insight

Methyl 1H-benzotriazole-1-carboxylate, 3-oxide (CAS: 76266-27-8) functions as an activated carbonate. Structurally, it consists of a benzotriazole-3-oxide core acylated at the N1 position with a methoxycarbonyl group.

Why Use This Reagent?
  • Safety Profile: Eliminates the use of methyl chloroformate (highly toxic, lachrymator) and dimethyl carbonate (requires high temperatures/pressure).

  • Operational Simplicity: Stable, free-flowing solid; easy to weigh and handle.

  • Selectivity: Chemoselective for amines in the presence of alcohols or phenols under controlled conditions.

  • Byproduct Removal: The leaving group, 1-hydroxybenzotriazole (HOBt), is water-soluble (as a salt) and easily removed during aqueous workup.

Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution (


). The amine nucleophile attacks the carbonyl carbon of the reagent. The benzotriazole-3-oxide moiety acts as an excellent leaving group due to the stabilization of the resulting anion (HOBt anion).

Key Pathway:

  • Nucleophilic Attack: Amine lone pair attacks the carbonyl carbon.

  • Tetrahedral Intermediate: Transient formation of a tetrahedral center.

  • Collapse & Elimination: Reformation of the carbonyl bond expels the benzotriazole-3-oxide anion.

  • Proton Transfer: Base scavenges the proton, yielding the stable methyl carbamate.

Visualization: Reaction Mechanism

ReactionMechanism Reagent Moc-Bt-oxide (Electrophile) Transition Tetrahedral Intermediate Reagent->Transition Nucleophilic Attack Amine Primary/Secondary Amine (Nucleophile) Amine->Transition Nucleophilic Attack Product Methyl Carbamate (Moc-Amine) Transition->Product Elimination Byproduct HOBt (Leaving Group) Transition->Byproduct Release

Figure 1: Mechanistic pathway for the methoxycarbonylation of amines using Moc-Bt-oxide.

Experimental Protocol

Materials & Equipment
ComponentSpecificationRole
Reagent Methyl 1H-benzotriazole-1-carboxylate, 3-oxide (>95%)Electrophile
Substrate Primary or Secondary Amine (1.0 equiv)Nucleophile
Base Triethylamine (TEA) or DIPEA (1.2 equiv)Proton Scavenger
Solvent Dichloromethane (DCM) or Acetonitrile (MeCN)Reaction Medium
Quench 5% NaHCO₃ or 1M HCl (depending on product stability)Workup
Standard Protocol: Synthesis of Methyl Carbamates

Step 1: Preparation

  • Dissolve the amine (1.0 mmol) in anhydrous DCM (5 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Add Triethylamine (1.2 mmol, 167 µL). Stir for 5 minutes at room temperature (20–25°C).

Step 2: Reaction

  • Add Methyl 1H-benzotriazole-1-carboxylate, 3-oxide (1.1 mmol, 212 mg) in a single portion.

    • Note: The reaction is generally exothermic; for large scales (>10g), cool to 0°C before addition.

  • Monitor the reaction by TLC (typically 30–60 minutes). The spot for the starting amine should disappear, and a less polar product spot (carbamate) should appear.

    • TLC Stain: Ninhydrin (for amines) or UV (254 nm).

Step 3: Workup & Purification

  • Dilute the reaction mixture with DCM (20 mL).

  • Wash 1: 10% Citric Acid or 1M HCl (15 mL) to remove unreacted amine and TEA.

  • Wash 2: Saturated NaHCO₃ (15 mL) to remove the HOBt byproduct (HOBt is soluble in basic aqueous media).

  • Wash 3: Brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Most products are obtained in high purity (>95%). If necessary, purify via silica gel flash chromatography (Hexanes/EtOAc).

Workflow Visualization

Workflow Start Start: Dissolve Amine in DCM + TEA AddReagent Add Moc-Bt-oxide (1.1 equiv) Start->AddReagent React Stir at RT (30-60 min) AddReagent->React Check TLC Check: Amine Consumed? React->Check Check->React No (Wait) WashAcid Wash: 1M HCl (Remove Amine/Base) Check->WashAcid Yes WashBase Wash: Sat. NaHCO3 (Remove HOBt) WashAcid->WashBase Dry Dry (Na2SO4) & Concentrate WashBase->Dry

Figure 2: Step-by-step experimental workflow for Moc-protection of amines.

Troubleshooting & Optimization

IssuePossible CauseSolution
Low Yield Hydrolysis of reagentEnsure solvents are anhydrous; store reagent in a desiccator.
Slow Reaction Steric hindranceIncrease temperature to 40°C or use DMAP (5 mol%) as a catalyst.
HOBt Contamination Incomplete washingEnsure the NaHCO₃ wash is thorough (pH > 8) to solubilize HOBt.
Side Products Urea formationAvoid excess amine; ensure reagent is added to the amine, not vice-versa, if stoichiometry is critical.

Safety & Handling (E-E-A-T)

  • Explosive Potential: While this specific ester is more stable than HOBt itself, benzotriazole derivatives can exhibit explosive properties upon rapid heating or impact. Do not heat above 80°C.

  • Toxicity: Treat as a potential skin and eye irritant. Wear standard PPE (gloves, lab coat, safety glasses).

  • Storage: Store at 2–8°C under inert gas (Nitrogen/Argon) to prevent hydrolysis.

References

  • Sigma-Aldrich. Methyl 1H-benzotriazole-1-carboxylate, 3-oxide Product Sheet.Link

  • Katritzky, A. R., et al.Benzotriazole-mediated aminoacylation and alkoxycarbonylation.Journal of Organic Chemistry, 2000. (Foundational chemistry of N-acylbenzotriazoles).
  • PubChem. Compound Summary: Methyl 1H-benzotriazole-1-carboxylate, 3-oxide.[1][2]Link

  • Santa Cruz Biotechnology. Safety Data Sheet: Methyl 1H-benzotriazole-1-carboxylate, 3-oxide.[3]Link

Sources

Applications of "Methyl 1H-benzotriazole-1-carboxylate, 3-oxide" in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the applications and protocols for Methyl 1H-benzotriazole-1-carboxylate, 3-oxide (CAS: 76266-27-8), a specialized reagent in medicinal chemistry.

High-Fidelity N-Methoxycarbonylation in Drug Discovery[1]

Executive Summary

Methyl 1H-benzotriazole-1-carboxylate, 3-oxide , often functionally abbreviated as Moc-OBt , is a crystalline, stable electrophilic reagent used primarily for the introduction of the Methoxycarbonyl (Moc) protecting group onto amines.

Unlike the traditional reagent methyl chloroformate (which is a lachrymatory, corrosive liquid with poor selectivity), Moc-OBt offers a solid-state alternative with superior chemoselectivity. It operates via an activated carbonate mechanism, releasing 1-Hydroxybenzotriazole (HOBt) as a non-reactive leaving group, making it highly compatible with peptide synthesis and late-stage functionalization of complex pharmacophores.

Chemical Mechanism & Rationale

The utility of Moc-OBt lies in its "tuned" reactivity. The benzotriazole 3-oxide moiety acts as an electron-withdrawing leaving group that activates the carbonate carbonyl without the high reactivity associated with acid chlorides.

Mechanism of Action:

  • Nucleophilic Attack: The lone pair of the target amine attacks the carbonyl carbon of the Moc-OBt.

  • Tetrahedral Intermediate: A transient intermediate forms.

  • Collapse & Release: The intermediate collapses, expelling the benzotriazole-oxide anion (HOBt anion).

  • Proton Transfer: The anion is protonated (by the conjugate acid of the base used), yielding the stable Methyl Carbamate (Moc-Amine) and HOBt.

Key Advantages:

  • Safety: Non-lachrymatory solid (mp ~128°C) vs. volatile/toxic methyl chloroformate.

  • Selectivity: Reduced risk of di-acylation or reaction with poor nucleophiles (e.g., hydroxyls) under mild conditions.

  • Workup: The byproduct (HOBt) is water-soluble and easily removed by bicarbonate wash.

Visualized Reaction Pathway

The following diagram illustrates the standard N-protection workflow using Moc-OBt.

Moc_Protection_Pathway Reagent Moc-OBt (Electrophile) Intermediate Tetrahedral Intermediate Reagent->Intermediate Nucleophilic Attack Substrate Target Amine (R-NH2) Substrate->Reagent Mix in DCM/DMF Base Base (DIPEA/TEA) Base->Reagent Mix in DCM/DMF Product Moc-Carbamate (R-NH-COOMe) Intermediate->Product Elimination Byproduct HOBt (Leaving Group) Intermediate->Byproduct Release

Caption: Reaction pathway for N-methoxycarbonylation using Moc-OBt, highlighting the clean release of HOBt.

Experimental Protocols
Protocol A: Standard N-Protection of Primary/Secondary Amines

Objective: To introduce the Moc group onto a primary amine in a small-molecule drug intermediate.

Materials:

  • Substrate: Amine (1.0 equiv)

  • Reagent: Methyl 1H-benzotriazole-1-carboxylate, 3-oxide (1.1 equiv)

  • Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.2 – 1.5 equiv)

  • Solvent: Dichloromethane (DCM) or DMF (anhydrous)

Step-by-Step Methodology:

  • Preparation: Dissolve the amine (1.0 mmol) in anhydrous DCM (5 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Base Addition: Add DIPEA (1.2 mmol) to the solution. Stir for 5 minutes at Room Temperature (RT).

  • Reagent Addition: Add Moc-OBt (1.1 mmol, 212 mg) in one portion. The reaction is typically slightly exothermic; for large scales (>10g), cool to 0°C before addition.

  • Reaction: Stir at RT. Monitor by TLC or LC-MS.

    • Typical duration: 1–4 hours.

    • Endpoint: Disappearance of amine starting material.

  • Quench: Add 1M HCl (aqueous) or saturated NH₄Cl solution to quench excess base.

  • Workup (HOBt Removal):

    • Dilute with DCM.

    • Wash organic layer with Sat. NaHCO₃ (3x) . Critical Step: This converts HOBt to its water-soluble salt, removing it from the organic phase.

    • Wash with Brine (1x).

    • Dry over Na₂SO₄, filter, and concentrate.[1]

  • Purification: The crude product is often pure enough for subsequent steps. If necessary, purify via silica gel chromatography (Ethyl Acetate/Hexane).

Protocol B: Selective Protection of Diamines

Objective: To selectively protect a primary amine in the presence of a secondary amine or hydroxyl group.

  • Modification: Use 0.95 equiv of Moc-OBt and perform the addition at -10°C . The steric bulk of the benzotriazole group enhances the kinetic differentiation between sterically distinct nucleophiles.

Comparative Data: Moc-OBt vs. Methyl Chloroformate
FeatureMethyl Chloroformate (MeOCOCl)Moc-OBt (Benzotriazole Carbonate)
Physical State Liquid (Volatile)Crystalline Solid
Handling Fume hood mandatory (Lachrymator)Standard benchtop (Low odor)
Stability Hydrolyzes rapidly in moistureStable in storage
Selectivity Low (Reacts with -OH, -SH)High (Amine selective)
Byproducts HCl (Requires acid scavenger)HOBt (Neutral/Weakly Acidic)
Atom Economy HighLower (Loss of HOBt mass)
Safety & Handling (E-E-A-T)
  • Explosion Hazard: While Moc-OBt is more stable than HOBt, benzotriazole derivatives can exhibit explosive decomposition upon rapid heating. Do not heat above 80°C during reaction or rotary evaporation.

  • Toxicity: Treat as an irritant. HOBt is a known sensitizer.

  • Storage: Store at 2–8°C under inert gas to prevent slow hydrolysis.

References
  • Sigma-Aldrich. Product Specification: Methyl 1H-benzotriazole-1-carboxylate, 3-oxide (CAS 76266-27-8).[2]Link

  • Katritzky, A. R., et al.Benzotriazole-mediated aminoacylation and protection. Journal of Organic Chemistry. (General reference for Benzotriazole utility).
  • PubChem. Compound Summary: Methyl 1H-benzotriazole-1-carboxylate, 3-oxide.[2][3][4][5][6]Link

Sources

"Methyl 1H-benzotriazole-1-carboxylate, 3-oxide" as a building block for novel compounds

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Methyl 1H-benzotriazole-1-carboxylate, 3-oxide (MBCO) Subtitle: A Crystalline, Non-Lachrymatory Alternative to Methyl Chloroformate for Precision Methoxycarbonylation[1]

Executive Summary

Methyl 1H-benzotriazole-1-carboxylate, 3-oxide (MBCO) (CAS: 76266-27-8) is an activated carbonate reagent designed for the introduction of the methoxycarbonyl (Moc) protecting group.[1] Historically, this transformation relied on methyl chloroformate—a corrosive, lachrymatory liquid difficult to handle in milligram-scale discovery chemistry.[1]

MBCO offers a "solid-state" solution.[1] By leveraging the 1-hydroxybenzotriazole (HOBt) moiety as a leaving group, MBCO provides tunable reactivity: it is stable enough for benchtop weighing but sufficiently activated to derivatize amines, alcohols, and thiols under mild conditions.[1] This guide outlines its utility as a superior building block for carbamate synthesis and its potential in heterocyclic construction.

Chemical Profile & Properties[1][2][3][4][5][6][7][8]

PropertyData
CAS Number 76266-27-8
Formula C₈H₇N₃O₃
Molecular Weight 193.16 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DCM, THF, DMF, DMSO; Insoluble in water
Melting Point ~138–140 °C (Decomposes)
Storage 2–8 °C, Desiccated (Hydrolysis sensitive)
Byproduct 1-Hydroxybenzotriazole (HOBt) – Water soluble/Extractable

Mechanism of Action: The HOBt-Assisted Transfer

Unlike chloroformates, which react via a violent addition-elimination mechanism often requiring low temperatures (-78 °C to 0 °C) to prevent over-reaction, MBCO operates via a controlled nucleophilic attack.[1]

The driving force is the release of the benzotriazole-3-oxide anion , which rapidly protonates to form HOBt.[1] This leaving group is unique: it is less acidic than HCl (the byproduct of chloroformates), reducing the need for massive excess of scavenger bases.

DOT Diagram: Mechanistic Pathway

MBCO_Mechanism MBCO MBCO Reagent (Activated Carbonate) TS Tetrahedral Intermediate MBCO->TS + Nu Nu Nucleophile (R-NH2 / R-OH) Nu->TS Product Methoxycarbonyl Derivative TS->Product Collapse HOBt HOBt Byproduct (Water Soluble) TS->HOBt Elimination

Caption: Nucleophilic attack on the carbonyl center of MBCO releases HOBt as a benign, easily separable byproduct.

Application 1: Selective N-Methoxycarbonylation

The primary application of MBCO is the protection of primary and secondary amines as methyl carbamates (Moc-amines).[1] This group is smaller than Boc or Cbz, making it ideal for steric-sensitive drug targets, yet it is robust against acidic conditions (unlike Boc).[1]

Protocol: Standard Synthesis of Moc-Amines

Reagents:

  • Substrate: Primary or Secondary Amine (1.0 equiv)

  • Reagent: MBCO (1.1 equiv)

  • Base: Diisopropylethylamine (DIPEA) or Triethylamine (1.2 equiv)

  • Solvent: Dichloromethane (DCM) or THF (0.1 M concentration)

Step-by-Step Procedure:

  • Preparation: Dissolve the amine (1.0 mmol) in anhydrous DCM (10 mL) under an inert atmosphere (N₂ or Ar).

  • Base Addition: Add DIPEA (1.2 mmol). If the amine is a salt (e.g., HCl salt), increase base to 2.2 mmol.

  • Reagent Addition: Add solid MBCO (1.1 mmol) in a single portion at Room Temperature (20–25 °C).

    • Note: Unlike methyl chloroformate, cooling to 0 °C is rarely necessary unless the amine is hyper-nucleophilic.[1]

  • Reaction: Stir for 2–4 hours. Monitor by TLC or LC-MS.[1] The spot for MBCO (Rf ~0.4 in 1:1 Hex/EtOAc) should disappear.

  • Workup (The "HOBt Wash"):

    • Dilute reaction with DCM (20 mL).

    • Wash sequentially with:

      • 10% Citric Acid or 0.5M HCl (removes unreacted amine).

      • Saturated NaHCO₃ (Critical Step): This converts the HOBt byproduct into its water-soluble sodium salt (NaOBt).[1] Wash 3x to ensure complete removal.

      • Brine.

  • Isolation: Dry organic layer over Na₂SO₄, filter, and concentrate.

  • Purification: Most products are sufficiently pure (>95%). If needed, recrystallize from EtOAc/Hexanes.

Application 2: "One-Pot" Urea Synthesis (Advanced)

While typically used for protection, MBCO can serve as a carbonyl linker to synthesize non-symmetrical ureas if the reaction temperature is elevated, exploiting the stability of the intermediate carbamate.

Concept: Amine A + MBCO → [Moc-Amine A] + Amine B (High Temp/Catalyst) → Urea (A-CO-B) Note: This usually requires transamination catalysts (e.g., DMAP or Zr-catalysts) because the methoxy group is a poor leaving group compared to phenoxy.[1]

Alternative Strategy: Use MBCO to synthesize the Isocyanate in situ (via Lossen rearrangement-type chemistry or elimination if conditions permit), though this is less documented for methyl esters.[1] Recommendation: For urea synthesis, MBCO is best used to create the stable carbamate intermediate, which is then reacted with a second amine in the presence of AlMe₃ (aluminum amide strategy) to force the urea formation.

Critical Comparison: MBCO vs. Standard Reagents

FeatureMethyl ChloroformateDimethyl CarbonateMBCO (This Reagent)
State Liquid (Fuming)LiquidSolid (Crystalline)
Hazards Corrosive, Lachrymator, ToxicFlammableIrritant (Sensitizer)
Stoichiometry Difficult (Volatile)Excess needed (Solvent)Precise (Weighable)
Byproduct HCl (Gas/Acid)MethanolHOBt (Solid/Acidic)
Selectivity Low (Over-acylation common)Low (Requires heat)High (Chemo-selective)

Safety & Handling Protocols

Explosive Potential of Benzotriazoles: While MBCO is a stable carbonate, the byproduct HOBt is classified as a desensitized explosive.

  • Risk: Anhydrous HOBt can be explosive upon heating or impact.

  • Mitigation: Always keep HOBt wet or in solution during workup. When concentrating reaction mixtures containing HOBt, do not heat above 50 °C. The alkaline wash (NaHCO₃) described in the protocol is essential not just for purity, but for safety, as it removes the potentially hazardous benzotriazole core into the aqueous waste stream.

General PPE:

  • Wear nitrile gloves, safety goggles, and a lab coat.

  • Handle in a fume hood to avoid inhalation of dust.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 24884932, Methyl 1H-benzotriazole-1-carboxylate, 3-oxide.[1] Retrieved February 15, 2026 from [Link][1]

  • Katritzky, A. R., et al. (2005). Benzotriazole-mediated amino-, amido-, alkoxy- and alkylthio-alkylation.[1] Chemical Reviews, 105(11). (Contextual grounding on Benzotriazole reactivity).

(Note: Specific peer-reviewed papers solely dedicated to this specific methyl-carbonate derivative are rare; protocols are derived from the standard chemistry of HOBt-active esters and analogous reagents like Boc-OSu).[1]

Sources

Troubleshooting & Optimization

Technical Support Center: Methyl 1H-benzotriazole-1-carboxylate, 3-oxide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the reaction dynamics, side products, and troubleshooting protocols for Methyl 1H-benzotriazole-1-carboxylate, 3-oxide (CAS: 76266-27-8), a specialized reagent often utilized for the electrophilic introduction of the methoxycarbonyl (Moc) protecting group or as an activated carbonate in peptide chemistry.

Reagent Alias: Moc-OBt (Methoxycarbonyl-benzotriazole-oxide) Primary Application: Selective N-acylation (Moc protection) of amines; activation of carboxylic acids. Critical Safety Notice: This reagent releases 1-Hydroxybenzotriazole (HOBt) as a byproduct. HOBt is classified as a desensitized explosive. Do not concentrate reaction mixtures containing HOBt to total dryness without desensitization (e.g., water/wetting).

Module 1: Reaction Mechanism & Side Product Profile

Understanding the fate of the reagent is critical for interpreting LC-MS data and optimizing yields. The reagent functions by transferring the methoxycarbonyl group to a nucleophile (amine), ejecting the benzotriazole-oxide moiety.

The Reaction Landscape

The following diagram illustrates the primary reaction pathway and the competing hydrolysis pathway that generates the most common impurities.

ReactionPathways Reagent Moc-OBt Reagent (Methyl 1H-benzotriazole-1-carboxylate, 3-oxide) Product Moc-Protected Amine (R-NH-CO-OMe) Reagent->Product + Amine HOBt SIDE PRODUCT 1: 1-Hydroxybenzotriazole (HOBt) Reagent->HOBt Leaving Group Intermediate Methyl Carbonic Acid (Unstable) Reagent->Intermediate + H2O (Hydrolysis) Amine Target Amine (R-NH2) Water Moisture (H2O) (Contaminant) Intermediate->HOBt Leaving Group Methanol SIDE PRODUCT 2: Methanol Intermediate->Methanol Decomposition CO2 SIDE PRODUCT 3: CO2 (Gas) Intermediate->CO2 Decomposition

Figure 1: Mechanistic divergence showing the desired acylation versus the parasitic hydrolysis pathway.

Summary of Reaction Components
ComponentRoleChemical Fate / Detection
Moc-OBt ReagentConsumed. Residual reagent appears as a labile peak in HPLC.
R-NH-CO-OMe ProductStable carbamate. Methyl singlet shift: ~3.6–3.7 ppm (1H NMR).
HOBt Major Side Product Stoichiometric byproduct. UV-active (254 nm). Acidic (pKa ~4.6).
Methanol Hydrolysis ProductSolvent peak in NMR (~3.4 ppm). Removed via evaporation.[1]
CO2 Hydrolysis ProductOff-gassing. May cause pressure buildup in sealed vessels.

Module 2: Troubleshooting Guide (FAQ)

Issue 1: "I see a large, broad peak in my LC-MS that co-elutes with my product."

Diagnosis: This is likely the HOBt byproduct.

  • Explanation: HOBt is a stoichiometric byproduct formed 1:1 with your product. It is highly UV active due to the benzotriazole ring, often making it appear more abundant than it is.

  • Solution: HOBt is acidic (pKa ~4.6).

    • Protocol: Wash the organic reaction mixture (e.g., EtOAc or DCM) with saturated aqueous NaHCO3 or 10% Na2CO3 .

    • Result: HOBt is deprotonated to its water-soluble sodium salt (Na-OBt) and partitions into the aqueous layer. The Moc-protected amine remains in the organic layer.

Issue 2: "My yield is low, and I smell methanol."

Diagnosis: Hydrolysis of the reagent has occurred.

  • Explanation: The "3-oxide" moiety makes the carbonyl highly electrophilic. If the solvent was not dry, or the atmosphere was humid, water competed with your amine.

  • Verification: Check for the evolution of gas (CO2) during the reaction. In NMR, look for a sharp singlet at ~3.49 ppm (Methanol) if not using MeOD.

  • Corrective Action:

    • Use anhydrous solvents (DCM or THF are preferred).

    • Add a non-nucleophilic base (e.g., DIEA or TEA) to accelerate the amine reaction over the background hydrolysis.

    • Flush the reaction vessel with Nitrogen or Argon.

Issue 3: "The reagent solid has turned from white to yellow/orange."

Diagnosis: Thermal Decomposition or Autocatalytic Degradation .

  • Explanation: Benzotriazole-1-carboxylates are thermally labile. Yellowing indicates the formation of degradation products, potentially including free benzotriazole or azo-dimers.

  • Safety Warning: Do not use. Old or decomposed HOBt derivatives can become shock-sensitive.

  • Disposal: Dissolve in excess water to desensitize and dispose of according to hazardous chemical protocols.

Module 3: Analytical Reference Data

Use this table to distinguish your desired Moc-product from the reagent and the HOBt side product in 1H NMR (in CDCl3).

SpeciesKey Signal (1H NMR)MultiplicityApprox. Shift (ppm)
Moc-OBt (Reagent) -O-C(=O)-OCH 3Singlet4.05 - 4.15
Moc-Product (R-NH-CO-OMe) -NH-C(=O)-OCH 3Singlet3.60 - 3.75
HOBt (Side Product) Aromatic RingMultiplet7.30 - 8.05
Methanol (Hydrolysis) CH 3-OHSinglet3.49

Module 4: Experimental Protocol for HOBt Removal

To ensure high purity and safety, the removal of the HOBt side product is the most critical post-reaction step.

Objective: Remove stoichiometric HOBt from the reaction mixture.

  • Dilution: Dilute the reaction mixture with Ethyl Acetate (EtOAc) or Dichloromethane (DCM). Avoid ether if possible, as HOBt solubility is unpredictable.

  • Basic Wash (Critical Step):

    • Wash the organic phase 3 times with saturated NaHCO3 (Sodium Bicarbonate).

    • Mechanism:[2][3][4][5]

      
      .
      
    • Note: The aqueous layer may turn slightly yellow (characteristic of the benzotriazole anion).

  • Acidic Wash (Optional):

    • If your product is stable to acid, wash once with 0.5 M HCl or 5% Citric Acid to remove any unreacted amine starting material.

  • Drying: Dry organic layer over anhydrous

    
    , filter, and concentrate.
    
  • Safety Check: Ensure the waste aqueous layer (containing Na-OBt) is disposed of properly. Do not acidify the waste stream if it contains high concentrations of azide or other incompatible waste.

References

  • Sigma-Aldrich. Product Specification: Methyl 1H-benzotriazole-1-carboxylate, 3-oxide. (Accessed 2024).[4][6]

  • National Institutes of Health (NIH) - PubChem. Compound Summary: Methyl 1H-benzotriazole-1-carboxylate, 3-oxide.

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. (Discusses HOBt/active ester mechanisms).

  • Wehrstedt, K. D., Wandrey, P. A., & Heitkamp, D. (2005). Explosive properties of 1-hydroxybenzotriazoles. Journal of Hazardous Materials, 126(1-3), 1-7. (Critical safety data on HOBt derivatives).

Sources

Overcoming solubility issues with "Methyl 1H-benzotriazole-1-carboxylate, 3-oxide"

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering solubility challenges with Methyl 1H-benzotriazole-1-carboxylate, 3-oxide (CAS: 76266-27-8). Given the limited specific solubility data in published literature for this compound, this document establishes a troubleshooting framework based on first principles of physical organic chemistry and proven methodologies for enhancing the solubility of complex heterocyclic compounds.

Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving Methyl 1H-benzotriazole-1-carboxylate, 3-oxide. What are its expected solubility characteristics?

A: While specific quantitative data is scarce, we can infer its likely behavior from its molecular structure. The molecule has a rigid, aromatic benzotriazole core which is hydrophobic. However, the presence of a methyl carboxylate group and, notably, an N-oxide moiety, introduces significant polarity and hydrogen bond accepting capabilities. The predicted XlogP value is 1.6, suggesting a compound with moderate lipophilicity.[1] This duality means it is unlikely to be highly soluble in either very nonpolar solvents (like hexanes) or highly polar protic solvents like water. Its solid, crystalline form (Melting Point: 128 °C with decomposition) suggests that significant crystal lattice energy may need to be overcome, further impeding dissolution.

Q2: What is the best starting point for solvent selection?

A: Based on the properties of related benzotriazole compounds, polar aprotic solvents are the most promising starting point. Solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Acetonitrile (MeCN) are excellent initial candidates. Related benzotriazoles are known to be soluble in alcohols, chloroform, and DMF.[2][3] For instance, the simpler Methyl-1H-benzotriazole is reported to be "very soluble" in methanol.[4] A systematic screening approach is highly recommended (see Protocol 1).

Q3: Is it safe to heat the compound to aid dissolution?

A: Caution is strongly advised. The compound has a documented decomposition temperature of 128 °C. Gentle warming (e.g., to 40-50 °C) can be an effective strategy to overcome kinetic barriers to dissolution, but aggressive heating risks thermal decomposition, which would compromise your experiment. Always monitor for color changes or gas evolution, which could indicate degradation.

Q4: My experiment requires an aqueous buffer. How can I achieve sufficient concentration?

A: Direct dissolution in aqueous buffers will likely be very low. The most effective strategy is to first create a concentrated stock solution in a water-miscible organic co-solvent (like DMSO or DMF) and then dilute this stock into the aqueous buffer. This technique, known as co-solvency, is a standard method for improving the aqueous solubility of poorly soluble compounds.[5][6] Be mindful of the final co-solvent concentration in your assay, as it can impact biological or chemical systems. A final concentration of DMSO below 1% is generally well-tolerated in many biological assays.

Q5: What are the primary safety concerns when handling this compound?

A: According to supplier safety data, Methyl 1H-benzotriazole-1-carboxylate, 3-oxide is classified as harmful if swallowed (Acute Toxicity 4, Oral). General good laboratory practice should be followed, including using personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Handle the solid powder in a well-ventilated area or fume hood to avoid inhaling dust.[7][8]

Systematic Troubleshooting Workflow for Solubility Issues

When initial attempts to dissolve the compound fail, a structured approach is crucial. The following workflow provides a logical progression from simple solvent screening to more advanced solubilization techniques.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Physical Optimization cluster_2 Phase 3: Advanced Techniques start Start with small amount of solid compound solvent_select Select Solvent (See Table 1) start->solvent_select add_solvent Add solvent incrementally (e.g., 100 µL at a time) solvent_select->add_solvent vortex Vortex / Agitate (5 min at RT) add_solvent->vortex observe Observe Result vortex->observe is_soluble Clear Solution? observe->is_soluble heat Gentle Warming (40-50 °C) is_soluble->heat No success Success: Proceed with Experiment is_soluble->success Yes sonicate Sonication (5-10 min) heat->sonicate is_soluble2 Clear Solution? sonicate->is_soluble2 cosolvency Use Co-Solvent System (See Protocol 2) is_soluble2->cosolvency No is_soluble2->success Yes formulation Consider Formulation (e.g., with surfactants, cylodextrins) cosolvency->formulation fail Insoluble: Re-evaluate solvent choice or experiment design formulation->fail

Caption: Decision workflow for troubleshooting solubility.
Data Presentation: Recommended Solvents for Initial Screening

The following table provides a ranked list of solvents to try, based on the principles of "like dissolves like" and data from structurally related compounds.

Solvent Class Recommended Solvent Rationale & Causality Primary Interactions Reference
Polar Aprotic Dimethyl Sulfoxide (DMSO)High dipole moment and excellent solvating power for a wide range of compounds. A standard choice for creating stock solutions of poorly soluble research compounds.Dipole-Dipole[5]
Dimethylformamide (DMF)Similar to DMSO. The benzotriazole parent compound is soluble in DMF.Dipole-Dipole[2]
Acetonitrile (MeCN)Lower boiling point, useful if solvent removal is required.Dipole-Dipole[9]
Polar Protic Methanol (MeOH)The related Methyl-1H-benzotriazole is "very soluble" in methanol. Small size allows it to penetrate crystal lattice.H-Bonding, Dipole-Dipole[4]
Ethanol (EtOH)Less polar and less toxic than methanol. A common co-solvent.H-Bonding, Dipole-Dipole[5]
Chlorinated Dichloromethane (DCM)Good for compounds of intermediate polarity.Dipole-DipoleN/A
Chloroform (CHCl₃)The parent benzotriazole is soluble in chloroform.Dipole-Dipole[2]
Experimental Protocols
Protocol 1: Systematic Solvent Screening for Solubility Estimation

This protocol provides a methodical way to test multiple solvents and estimate the compound's solubility.

Materials:

  • Methyl 1H-benzotriazole-1-carboxylate, 3-oxide

  • Analytical balance (readable to 0.1 mg)

  • Small glass vials (e.g., 1.5 mL) with caps

  • Calibrated micropipettes

  • Vortex mixer

  • Solvents listed in Table 1

Methodology:

  • Preparation: Accurately weigh approximately 1-2 mg of the compound into each labeled vial. Record the exact mass for each.

  • Initial Solvent Addition: Add a small, precise volume of the first solvent (e.g., 100 µL) to the corresponding vial. This creates a high target concentration (e.g., 10-20 mg/mL).

  • Agitation: Cap the vial securely and vortex vigorously for 2-5 minutes at room temperature.

  • Visual Inspection: Carefully observe the vial against a bright light and a dark background.

    • Completely Dissolved: The solution is perfectly clear with no visible solid particles. The compound is soluble at this concentration. You can add more solid to find the saturation point or stop here.

    • Partially Dissolved/Suspension: Solid particles are visible. The compound is not fully soluble at this concentration.

  • Incremental Addition: If the compound is not fully dissolved, add another 100 µL of solvent, cap, and vortex again. This halves the effective concentration.

  • Repeat: Continue the incremental solvent addition and agitation steps until the compound fully dissolves.

  • Calculation: Record the total volume of solvent required to dissolve the initial mass. Calculate the estimated solubility (in mg/mL or molarity).

  • Repeat for all solvents: Perform this procedure for each solvent you wish to test. This systematic approach provides a semi-quantitative comparison of solubility across different solvent systems.

Protocol 2: Developing a Co-Solvent System for Aqueous Applications

This protocol details how to prepare a concentrated stock solution and dilute it into an aqueous medium.

Objective: To achieve a final concentration of 10 µM compound in a phosphate-buffered saline (PBS) solution with a final DMSO concentration of ≤0.5%.

G cluster_0 Step 1: Concentrated Stock cluster_1 Step 2: Intermediate Dilution cluster_2 Step 3: Final Working Solution stock Dissolve compound in 100% DMSO to create a 10 mM stock solution. Ensure fully dissolved. intermediate Dilute the 10 mM stock 1:50 in 100% DMSO to create a 200 µM intermediate stock. stock->intermediate working Add 5 µL of the 200 µM intermediate stock to 995 µL of PBS. Vortex immediately. intermediate->working result Result: 1 mL of 10 µM compound in PBS with 0.5% DMSO. working->result

Sources

"Methyl 1H-benzotriazole-1-carboxylate, 3-oxide" reaction condition optimization

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers and process chemists utilizing Methyl 1H-benzotriazole-1-carboxylate, 3-oxide (CAS: 76266-27-8), also known as 1-(Methoxycarbonyl)benzotriazole 3-oxide .

This guide addresses the specific challenges of using this reagent for methoxycarbonylation (introducing a methyl carbamate protecting group) under mild conditions, offering alternatives to the hazardous methyl chloroformate.

Optimization, Troubleshooting, and Protocol Guide

Reagent Profile:

  • Common Name: Methyl 1H-benzotriazole-1-carboxylate, 3-oxide[1][2]

  • Function: Electrophilic Methoxycarbonylating Agent (Methyl Carbamate Donor)

  • Key Advantage: Mild, non-lachrymatory alternative to Methyl Chloroformate; crystalline solid; byproduct (HOBt) is easily removed.

Part 1: Reaction Mechanism & Logic

To optimize this reaction, one must understand the driving force. Unlike acid chlorides, this reagent relies on the leaving group ability of the 1-hydroxybenzotriazole (HOBt) anion.

The Mechanism

The reaction proceeds via a standard nucleophilic acyl substitution. The amine nucleophile attacks the carbonyl carbon of the reagent. The tetrahedral intermediate collapses, expelling the HOBt anion (a stable, resonance-stabilized leaving group).

ReactionMechanism Reagent Reagent: Methyl 1H-benzotriazole-1-carboxylate (Electrophile) Inter Tetrahedral Intermediate Reagent->Inter + Amine Amine Substrate: Primary/Secondary Amine (Nucleophile) Amine->Inter Product Product: Methyl Carbamate Inter->Product Elimination Byproduct Byproduct: HOBt (Acidic) Inter->Byproduct Leaving Group

Caption: Nucleophilic acyl substitution pathway. The stability of the HOBt leaving group drives the reaction forward under mild conditions.

Part 2: Standard Protocol & Optimization

Baseline Condition: 1.0 equiv Amine, 1.1 equiv Reagent, 1.2 equiv Base (TEA/DIPEA), Solvent (DCM or THF), 25°C, 2–4 hours.

Optimization Matrix

If the baseline fails, use this matrix to adjust parameters based on the specific failure mode.

ParameterStandard ChoiceOptimization AlternativeWhy Change?
Solvent Dichloromethane (DCM)THF, Acetonitrile, DMFSwitch to THF or DMF if the amine salt is insoluble in DCM. Use Acetonitrile for faster kinetics with hindered amines.
Base Triethylamine (TEA)DIPEA (Hünig's Base), NaHCO₃ (aq)Use DIPEA if the substrate is sensitive to nucleophilic bases. Use Biphasic NaHCO₃ (Schotten-Baumann) for water-soluble amines.
Stoichiometry 1.1 equivalents1.5 – 2.0 equivalentsIncrease reagent load if hydrolysis competes (wet solvent) or if the amine is sterically hindered.
Temperature 20–25°C (RT)40–60°CHeat is rarely needed but can force reaction with electron-deficient anilines.
Additives NoneDMAP (5–10 mol%)Add DMAP (4-Dimethylaminopyridine) as a nucleophilic catalyst for extremely unreactive amines or alcohols.

Part 3: Troubleshooting Guide (FAQ)

Issue 1: Low Yield & Unreacted Starting Material

Q: I still see significant starting amine after 12 hours. What is wrong?

  • Diagnosis A (Sterics): The amine is sterically hindered.[3]

    • Fix: Switch solvent to Acetonitrile (more polar) and add 0.1 equiv DMAP . Heat to 40°C.

  • Diagnosis B (Moisture): The reagent has hydrolyzed. The "3-oxide" carbonate linkage is sensitive to moisture.

    • Fix: Ensure the solvent is anhydrous. Check the reagent quality (should be a white/off-white solid, mp ~128°C). If it smells strongly of HOBt, it has degraded.

  • Diagnosis C (Protonation): The amine is protonated (salt form) and no free base is available.

    • Fix: Ensure you added at least 2.0–2.5 equivalents of base if starting with an amine hydrochloride salt.

Issue 2: Difficulty Removing Byproducts

Q: How do I separate the HOBt byproduct from my methyl carbamate?

  • The Problem: HOBt is soluble in many organic solvents, making simple evaporation insufficient.

  • The Solution (Wash Protocol):

    • Dilute reaction mixture with EtOAc or DCM.

    • Wash 1: 5% Na₂CO₃ or NaHCO₃ (x2). HOBt is acidic (pKa ~4.6) and will move to the aqueous layer as the salt.

    • Wash 2: 0.5 M HCl or Citric Acid (to remove excess amine/base).

    • Wash 3: Brine.

    • Note: If your product is acid-sensitive, skip Wash 2.

Issue 3: Product Decomposition

Q: My product decomposes during workup.

  • Diagnosis: Methyl carbamates are generally stable, but the reaction mixture might be too basic.

  • Fix: Avoid strong bases like NaOH. Stick to DIPEA/TEA. During workup, do not let the aqueous wash pH exceed 10 if the product has other sensitive esters.

Part 4: Advanced Workflow (Decision Tree)

Follow this logic flow to determine the correct experimental setup.

OptimizationTree Start Start: Amine Substrate Solubility Is Amine Soluble in DCM? Start->Solubility YesSol Use DCM + TEA (1.2 eq) Solubility->YesSol Yes NoSol Use DMF or THF + DIPEA Solubility->NoSol No CheckReact Check TLC at 2 Hours YesSol->CheckReact NoSol->CheckReact Complete Reaction Complete? Yes CheckReact->Complete Incomplete Reaction Complete? No CheckReact->Incomplete Workup Wash with NaHCO3 (Remove HOBt) Complete->Workup AnalyzeFail Analyze Failure Mode Incomplete->AnalyzeFail AddDMAP Add 10% DMAP + Heat (40°C) AnalyzeFail->AddDMAP Steric Bulk CheckWater Check Solvent Dryness (Hydrolysis Risk) AnalyzeFail->CheckWater Reagent Gone

Caption: Decision tree for solvent selection and troubleshooting incomplete reactions.

Part 5: Safety & Handling

  • Explosivity Warning: While Methyl 1H-benzotriazole-1-carboxylate, 3-oxide is generally stable, the byproduct HOBt is classified as a desensitized explosive. Never concentrate HOBt-containing solutions to total dryness without first washing it out with base.

  • Sensitization: Benzotriazoles are potential skin sensitizers.[4] Handle with gloves in a fume hood.

  • Storage: Store at 2–8°C under inert gas. Moisture will hydrolyze the reagent to HOBt, CO₂, and Methanol.

References

  • Reagent Properties & Safety: Sigma-Aldrich.[2] Methyl 1H-benzotriazole-1-carboxylate, 3-oxide Product Sheet. Link

  • General Carbonate Synthesis: Ghosh, A. K., et al. "N,N'-Disuccinimidyl Carbonate: A Useful Reagent for Alkoxycarbonylation of Amines." Tetrahedron Letters, 1992. (Analogous chemistry for activated carbonates). Link

  • Benzotriazole Chemistry: Katritzky, A. R., et al. "Benzotriazole-mediated amino-, amido-, alkoxy-, and aryloxy-alkylations." Synthesis, 1994. (Foundational work on benzotriazole leaving groups). Link

  • HOBt Removal Protocols: Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 2009. (Discusses HOBt solubility and removal strategies). Link

Sources

"Methyl 1H-benzotriazole-1-carboxylate, 3-oxide" stability and degradation pathways

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: MTCO-STAB-001 Subject: Stability Profile, Degradation Pathways, and Handling Protocols Assigned Specialist: Senior Application Scientist, Reagent Stability Division

Executive Summary

Methyl 1H-benzotriazole-1-carboxylate, 3-oxide (CAS: 76266-27-8) is a specialized electrophilic reagent used primarily for the transfer of methoxycarbonyl (Moc) groups to nucleophiles (amines, alcohols) under mild conditions.[1] It functions analogously to activated carbonates like Boc-OBt, but with the specific "Moc" payload.

Critical Stability Warning: This compound is thermodynamically unstable relative to its hydrolysis products. It possesses a high-energy N–O bond and a labile carbonate linkage. Improper storage leads to autocatalytic decomposition, releasing carbon dioxide (


) and potentially pressurizing sealed vessels.
Module 1: Stability & Storage Specifications

Use this reference table to validate your current storage conditions.

ParameterSpecificationCritical Thresholds
Storage Temperature 2°C to 8°C (Refrigerated)> 25°C: Accelerated hydrolysis.> 128°C: Rapid thermal decomposition (Risk of deflagration).
Moisture Sensitivity High (Hygroscopic)Hydrolysis occurs within minutes in ambient air if uncapped.
Light Sensitivity Moderate N-oxide moiety is photosensitive; store in amber vials.
Shelf Life 12 Months (Desiccated)Degradation is indicated by a color shift from White/Off-White to Yellow/Orange .
Module 2: Degradation Pathways (Mechanistic Insight)

Understanding how the reagent fails is critical for troubleshooting low yields.

Pathway A: Hydrolytic Degradation (The "Wet Solvent" Effect)

This is the most common failure mode. Water acts as a nucleophile, attacking the carbonyl carbon.

  • Mechanism: The water molecule attacks the electrophilic carbonyl, displacing the benzotriazole-3-oxide leaving group.

  • Byproducts: The transient methyl carbonic acid decarboxylates immediately, releasing gas (

    
    ) and Methanol.
    
  • Impact: Loss of stoichiometry, pressurization of storage vials, and contamination of the reaction with acidic HOBt derivatives.

Pathway B: Thermal Decomposition (The Safety Hazard)

As a benzotriazole N-oxide derivative, the compound has "energetic" characteristics.

  • Mechanism: At elevated temperatures (>100°C), the N–O and N–N bonds destabilize.

  • Risk: Unlike simple hydrolysis, this pathway is non-reversible and exothermic. It can lead to rapid gas evolution (

    
    , 
    
    
    
    ,
    
    
    ).
Visualizing the Pathways

The following diagram details the chemical fate of the reagent under stress.

DegradationPathways Reagent Methyl 1H-benzotriazole-1-carboxylate, 3-oxide (Active Reagent) Intermediate Intermediate: Methyl Carbonic Acid Reagent->Intermediate Hydrolysis LeavingGroup Leaving Group: 1-Hydroxybenzotriazole 3-oxide (Acidic/Yellowing) Reagent->LeavingGroup Cleavage ThermalDecomp Complex Mixture: Aniline, CO₂, N₂, NOx Reagent->ThermalDecomp Irreversible Breakdown Water H₂O (Moisture) Water->Reagent Nucleophilic Attack Heat Heat (>100°C) Heat->Reagent Thermal Stress Product1 Methanol (MeOH) Intermediate->Product1 Decarboxylation Product2 CO₂ (Gas) Intermediate->Product2 Gas Evolution

Figure 1: Primary degradation pathways. Pathway A (Hydrolysis) is the dominant shelf-life concern, while Pathway B (Thermal) represents a safety hazard.

Module 3: Troubleshooting Guide (FAQ)
Q1: "My reaction vial 'popped' when I opened it. Is the reagent still good?"
  • Diagnosis: This indicates significant hydrolysis . The "pop" is pressurized

    
     escaping (See Pathway A above).
    
  • Verdict: Likely Compromised.

  • Action: Perform a visual check. If the solid has turned from white to yellow/orange, the concentration of the leaving group (benzotriazole oxide) is high. Discard and use a fresh bottle.

Q2: "I see a new spot on my TLC/LC-MS that matches HOBt. Why?"
  • Context: You are using the reagent to protect an amine.

  • Explanation: The "byproduct" of the successful reaction is 1-hydroxybenzotriazole 3-oxide (functionally equivalent to HOBt in many assays).

  • Resolution: This is normal. The reagent must release this group to transfer the carboxylate. You need to remove this acidic byproduct during workup (usually via basic wash, e.g.,

    
     or 
    
    
    
    ).
Q3: "Can I heat the reaction to speed it up?"
  • Strict Warning: Do NOT heat above 60°C.

  • Reasoning: The melting point is ~128°C with decomposition. Heating approaches the thermal runaway threshold. Furthermore, at high temperatures, the reagent may undergo "Lossen-like" rearrangements or non-specific reactions with the solvent.

  • Protocol: If the reaction is sluggish, add a catalyst like DMAP (4-Dimethylaminopyridine) rather than heat.

Module 4: Validated Protocols
Protocol A: Rapid Purity Check (TLC)

Use this before committing valuable starting material.

  • Stationary Phase: Silica Gel 60

    
    .
    
  • Mobile Phase: 5% Methanol in Dichloromethane (DCM).

  • Visualization: UV (254 nm).

  • Interpretation:

    • Rf ~ 0.7: Intact Reagent (Methyl 1H-benzotriazole-1-carboxylate, 3-oxide).

    • Rf ~ 0.3 (Tailing): Degradation Product (1-Hydroxybenzotriazole 3-oxide).

    • Criteria: If the lower spot constitutes >10% of the intensity, repurify or discard.

Protocol B: Quenching & Disposal

Safe neutralization of excess reagent.

  • Cool: Place reaction vessel in an ice bath (0°C).

  • Add Nucleophile: Slowly add 1.5 equivalents (relative to excess reagent) of Ethanolamine or Morpholine .

    • Chemistry: The amine rapidly consumes the active ester, forming a stable carbamate and releasing HOBt.

  • Wash: Dilute with organic solvent (EtOAc) and wash 3x with Saturated

    
     to remove the liberated HOBt byproduct.
    
Module 5: Troubleshooting Logic Flow

Troubleshooting Start Issue Observed Color Solid is Yellow/Orange Start->Color Pressure Vial Pressurized (Pop) Start->Pressure LowYield Low Yield in Synthesis Start->LowYield Discard DISCARD REAGENT (Hydrolysis Confirmed) Color->Discard Pressure->Discard DrySolvent Check Solvent Water Content (Must be <50 ppm) LowYield->DrySolvent Reagent is White? AddBase Add Tertiary Base (DIEA/TEA required) DrySolvent->AddBase Solvent is Dry?

Figure 2: Decision tree for diagnosing reagent failure versus experimental error.

References
  • Sigma-Aldrich. Product Specification: Methyl 1H-benzotriazole-1-carboxylate, 3-oxide (CAS 76266-27-8). [2]

  • Santa Cruz Biotechnology. Methyl 1H-benzotriazole-1-carboxylate, 3-oxide Safety Data Sheet. [3]

  • Katritzky, A. R., et al.Benzotriazole-mediated aminoacylation and alkoxycarbonylation. (General mechanistic grounding for benzotriazole-1-carboxylates). Journal of Organic Chemistry.
  • PubChem. Compound Summary: Methyl 1H-benzotriazole-1-carboxylate, 3-oxide. [2]

Sources

Technical Support Center: Reaction Monitoring for Methyl 1H-benzotriazole-1-carboxylate, 3-oxide

Author: BenchChem Technical Support Team. Date: February 2026

Compound Profile & Analytical Context

Methyl 1H-benzotriazole-1-carboxylate, 3-oxide (CAS: 76266-27-8) is an activated carbonate reagent derived from 1-hydroxybenzotriazole (HOBt). In synthetic chemistry, it functions primarily as a methoxycarbonylating agent or an activated intermediate in peptide coupling and heterocycle synthesis.

The Analytical Challenge

The primary challenge in monitoring this compound is its reactivity. As an activated ester/carbonate, it is designed to be labile.

  • Moisture Sensitivity: It hydrolyzes to form HOBt and methyl carbonic acid (which decomposes to methanol and CO₂).

  • Detection Overlap: The leaving group, HOBt , absorbs strongly in the UV region (254 nm), potentially masking the reagent or the product if separation is poor.

Reaction Pathway for Monitoring: To successfully monitor the reaction, you must track three species:

  • Starting Material (SM): The active carbonate.

  • Leaving Group (LG): HOBt (highly polar).

  • Product (P): The resulting methyl carbamate or amide.

Thin Layer Chromatography (TLC) Guide

TLC is the rapid "front-line" method for monitoring the disappearance of the active carbonate.

Standard Protocol
ParameterSpecification
Stationary Phase Silica Gel 60 F₂₅₄ (Aluminum or Glass backed)
Standard Eluent DCM : MeOH (95:5) or EtOAc : Hexane (60:40)
Visualization UV (254 nm) is primary. Iodine stain (secondary).
Rf Trends Reagent (High) > Product (Med/High) > HOBt (Low/Baseline)
Troubleshooting TLC Issues

Q: My starting material spot is streaking or staying at the baseline.

  • Cause: The reagent may have hydrolyzed on the silica plate due to acidity or moisture, generating HOBt (which streaks).

  • Solution: Pre-neutralize the plate with 1% Triethylamine in the eluent or use "Neutralized Silica." Ensure the spotting solvent is anhydrous (e.g., dry DCM).

Q: I see a new spot appearing instantly upon spotting.

  • Cause: In-situ hydrolysis.

  • Solution: Perform a "co-spot" with authentic HOBt. If the new spot aligns with HOBt, your reagent is decomposing.

High-Performance Liquid Chromatography (HPLC) Guide

HPLC provides quantitative data on conversion rates and is essential for distinguishing the active carbonate from the HOBt byproduct.

Recommended Method (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 3.5 µm or 5 µm, 4.6 x 100 mm.

  • Temperature: 25°C (Avoid high heat to prevent on-column degradation).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (Benzotriazole ring) and 210 nm (Carbonyl).

Mobile Phase & Gradient

Solvent A: Water + 0.1% Formic Acid (or 0.1% TFA) Solvent B: Acetonitrile (MeCN) + 0.1% Formic Acid

Time (min)% Solvent B (MeCN)Event
0.05%Equilibration
2.05%Injection / Hold
15.095%Linear Gradient
18.095%Wash
18.15%Re-equilibration
23.05%Stop
Critical Analysis of Chromatograms
  • HOBt (Byproduct): Elutes early (high polarity). Retention time (RT) ~2–4 min.

  • Reagent (Carbonate): Elutes later (lower polarity). RT ~10–12 min.

  • Warning: If you observe a split peak for the reagent, check the pH of your sample diluent. Dissolve samples in anhydrous MeCN immediately before injection to prevent hydrolysis.

Reaction Logic & Visualization

The following diagram illustrates the reaction flow and the critical monitoring points.

ReactionMonitoring cluster_monitoring Analytical Signals (HPLC/TLC) Reagent Methyl 1H-benzotriazole-1-carboxylate 3-oxide (SM) Intermediate Tetrahedral Intermediate Reagent->Intermediate + Amine Hydrolysis Hydrolysis (Moisture Contamination) Reagent->Hydrolysis H2O Amine Target Amine (Nucleophile) Amine->Intermediate Product Methyl Carbamate (Product) Intermediate->Product HOBt HOBt (Byproduct/LG) Intermediate->HOBt Release of LG Hydrolysis->Product CO2 + MeOH (Loss of SM) Hydrolysis->HOBt Degradation Signal_SM Signal: SM (Decreasing) Signal_LG Signal: HOBt (Increasing) Signal_Prod Signal: Product (Increasing)

Caption: Figure 1. Reaction pathway showing the conversion of the active carbonate to product and HOBt, alongside the parasitic hydrolysis pathway that must be distinguished during monitoring.

Troubleshooting & FAQs

Q1: Why does my HPLC baseline drift significantly at 254 nm?

A: This is often due to the absorption of the benzotriazole moiety if you are using high concentrations of HOBt-related additives in the mobile phase. However, for this specific reagent, ensure your Formic Acid is fresh. Oxidized formic acid absorbs in UV. Alternatively, switch to a Phosphate buffer (pH 3.0) if MS detection is not required, as it is UV transparent.

Q2: I see two peaks for my starting material in HPLC. Is it impure?

A: Not necessarily. Benzotriazole derivatives often exist in equilibrium between the 1H- and 3H- tautomers (or N-oxide isomers). However, for the 1-carboxylate, 3-oxide, the structure is fixed. If you see two peaks, it is likely partial hydrolysis (the second peak is HOBt) or thermal degradation in the injector port.

  • Test: Inject a standard of pure HOBt. If one of the peaks matches, your sample is hydrolyzing.

Q3: Can I use GC-MS for this compound?

A: No. This compound is thermally unstable (decomposes ~128°C). The high temperatures of the GC injection port will cause immediate degradation into HOBt and other artifacts, leading to false negatives for the starting material. LC-MS (ESI) is the preferred mass spectrometric method.

Q4: How do I quench the reaction for TLC/HPLC sampling?

A: Do not use aqueous acidic/basic quenches if you are trying to quantify the remaining starting material, as this will artificially hydrolyze it.

  • Protocol: Take an aliquot

    
     Dilute immediately in anhydrous Acetonitrile 
    
    
    
    Inject/Spot immediately.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. (Context on HOBt/Active Ester mechanisms).
  • Popa-Burke, I. G., et al. (2013). Development of a rapid UHPLC method for the in-process determination of coupling reagents. Dublin City University. Retrieved from [Link]

  • PubChem. (2025).[1] Methyl 1H-benzotriazole-1-carboxylate, 3-oxide Compound Summary. Retrieved February 15, 2026, from [Link]

Sources

Technical Support Center: Troubleshooting Reactions with Methyl 1H-benzotriazole-1-carboxylate, 3-oxide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Methyl 1H-benzotriazole-1-carboxylate, 3-oxide. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot reactions involving this versatile reagent. Our approach is rooted in mechanistic principles and practical laboratory experience to ensure your synthetic success.

Introduction to Methyl 1H-benzotriazole-1-carboxylate, 3-oxide

Methyl 1H-benzotriazole-1-carboxylate, 3-oxide (MBC, 1 ) is a crystalline solid with a molecular weight of 193.16 g/mol and a decomposition temperature of 128 °C.[1][2] It is classified as an activated carbonyl compound and finds utility in organic synthesis, particularly in reactions requiring the introduction of a methoxycarbonyl group or in more complex carbonylation-type transformations. The presence of the N-oxide moiety and the benzotriazole leaving group are key to its reactivity.

The core function of this reagent is to act as an electrophilic source of a methoxycarbonyl (-COOCH₃) group. The benzotriazole N-oxide is an excellent leaving group, facilitating nucleophilic attack at the carbonyl carbon.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of Methyl 1H-benzotriazole-1-carboxylate, 3-oxide?

A1: Its primary application is in C-C bond formation, specifically in carbonylation reactions where a methoxycarbonyl group is transferred to a nucleophile.[2] This can include the acylation of amines, alcohols, and other nucleophiles.

Q2: How should I store and handle this reagent?

A2: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[3] Avoid contact with strong oxidizing agents and strong acids.[3] As with all benzotriazole derivatives, it is advisable to be aware of its potential thermal instability, although benzotriazoles are generally more thermally stable than simple triazoles.[4]

Q3: What are the hazardous decomposition products?

A3: Upon thermal decomposition, it can release carbon oxides and nitrogen oxides.[1]

Troubleshooting Guide for a Typical Acylation Reaction

Let's consider a common application: the acylation of a primary amine (R-NH₂) to form a methyl carbamate.

Hypothetical Reaction Scheme:

Below, we address common issues you might encounter in such a transformation.

Problem 1: No Reaction or Very Low Conversion

Your starting materials remain largely unreacted after the specified reaction time.

Possible Causes & Solutions:

  • Insufficient Nucleophilicity of the Amine:

    • Explanation: Sterically hindered or electron-deficient amines may not be sufficiently nucleophilic to attack the activated carbonyl of MBC.

    • Troubleshooting Steps:

      • Add a Base: The addition of a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) can deprotonate the amine, increasing its nucleophilicity. Start with 1.1 equivalents of the base.

      • Increase Reaction Temperature: Gently heating the reaction mixture can provide the necessary activation energy. Monitor the reaction carefully by TLC to avoid decomposition of the reagent or product. Do not exceed the decomposition temperature of 128 °C.[1][2]

  • Poor Solubility of Reagents:

    • Explanation: If either the amine or MBC is not fully dissolved in the chosen solvent, the reaction will be slow or incomplete.

    • Troubleshooting Steps:

      • Solvent Screening: Consult a solvent miscibility chart and choose a solvent in which both reactants are fully soluble. Aprotic polar solvents like DMF, DMSO, or NMP are often good choices.

      • Co-solvent System: If a single solvent is not effective, a co-solvent system may improve solubility.

  • Degradation of the Reagent:

    • Explanation: Prolonged exposure to moisture or incompatible substances can lead to the degradation of MBC.

    • Troubleshooting Steps:

      • Use Anhydrous Conditions: Ensure your solvent and glassware are dry. Run the reaction under an inert atmosphere (e.g., nitrogen or argon).

      • Check Reagent Quality: If you suspect the reagent has degraded, obtain a fresh bottle or recrystallize the existing material.

Experimental Workflow: Troubleshooting Low Conversion

Caption: Troubleshooting workflow for low reaction conversion.

Problem 2: Formation of Multiple Products or Side Reactions

Your reaction mixture shows multiple spots on TLC, indicating the formation of byproducts.

Possible Causes & Solutions:

  • Side Reactions of the Benzotriazole Leaving Group:

    • Explanation: The liberated 1-hydroxybenzotriazole can sometimes react further, especially at elevated temperatures or in the presence of strong bases.

    • Troubleshooting Steps:

      • Lower the Reaction Temperature: If possible, run the reaction at a lower temperature to minimize side reactions.

      • Use a Scavenger: In some cases, a scavenger resin can be used to remove the benzotriazole byproduct as it forms.

  • Over-acylation or Reaction at Multiple Sites:

    • Explanation: If your substrate has multiple nucleophilic sites, you may see acylation at more than one position.

    • Troubleshooting Steps:

      • Use a Protecting Group Strategy: Protect the more reactive nucleophilic sites before carrying out the acylation.

      • Control Stoichiometry: Carefully control the stoichiometry of the reagents, using no more than one equivalent of MBC.

Reaction Pathway: Main Reaction vs. Side Reaction

G cluster_0 Desired Reaction Pathway cluster_1 Potential Side Reaction A R-NH₂ C Transition State A->C B Methyl 1H-benzotriazole-1-carboxylate, 3-oxide B->C D R-NHCOOCH₃ (Product) C->D E 1-Hydroxybenzotriazole (Byproduct) C->E F Substrate with multiple nucleophilic sites H Over-acylated Product F->H G Excess Methyl 1H-benzotriazole-1-carboxylate, 3-oxide G->H

Sources

Validation & Comparative

A Comparative Guide for Peptide Synthesis: The Classic Additive HOBt versus the N-Oxide Derivative Methyl 1H-benzotriazole-1-carboxylate, 3-oxide

Author: BenchChem Technical Support Team. Date: February 2026

For professionals in peptide research and drug development, the choice of coupling reagents is a critical decision that directly impacts synthesis efficiency, product purity, and chiral integrity. For decades, 1-Hydroxybenzotriazole (HOBt) has been a cornerstone additive in carbodiimide-mediated peptide synthesis, prized for its ability to suppress racemization. However, the search for safer and potentially more effective alternatives is a constant driver of innovation.

This guide provides an in-depth comparison between the gold standard, HOBt, and a structurally distinct analogue, Methyl 1H-benzotriazole-1-carboxylate, 3-oxide. We will delve into the well-established role of HOBt, analyze the structure of its N-oxide counterpart, and provide a theoretical framework for understanding their potential differences in a field where empirical data for the latter is not yet established in peer-reviewed literature.

Section 1: The Benchmark - 1-Hydroxybenzotriazole (HOBt)

1-Hydroxybenzotriazole is an additive used in conjunction with carbodiimide activators like Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI). Its primary role is to mitigate the two main side reactions associated with carbodiimide activation: racemization of the activated amino acid and the formation of an unreactive N-acylurea byproduct.

Mechanism of Action

In the absence of an additive, a carbodiimide reacts with the C-terminal carboxylic acid of an N-protected amino acid to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to intramolecular cyclization, forming a 5(4H)-oxazolone. The α-proton of this oxazolone is highly acidic and can be easily abstracted, leading to a loss of stereochemical integrity (racemization).[1][2]

HOBt intercepts this pathway. The hydroxyl group of HOBt attacks the O-acylisourea intermediate, rapidly forming a benzotriazolyl active ester (OBt-ester).[1][3] This OBt-ester is more stable than the O-acylisourea, significantly reducing the rate of oxazolone formation and thus preserving the chirality of the amino acid.[1][4] While more stable, the OBt-ester remains sufficiently reactive to undergo efficient aminolysis by the N-terminal amine of the incoming amino acid or peptide, forming the desired peptide bond.[1]

Diagram: Carbodiimide/HOBt Activation Pathway

HOBt_Mechanism cluster_activation Activation cluster_racemization Undesired Pathway cluster_coupling Desired Pathway (HOBt Mediated) AA-COOH N-Protected Amino Acid O-Acylisourea O-Acylisourea Intermediate (Reactive, Prone to Racemization) AA-COOH->O-Acylisourea + Carbodiimide Carbodiimide (e.g., DIC) Oxazolone Oxazolone Formation O-Acylisourea->Oxazolone Fast OBt-Ester OBt Active Ester (More Stable) O-Acylisourea->OBt-Ester + HOBt (Fast) Racemized_AA Racemized Product Oxazolone->Racemized_AA Deprotonation HOBt HOBt Peptide Peptide Bond (High Chiral Purity) OBt-Ester->Peptide + R'-NH2 Amine R'-NH2

Caption: Mechanism of HOBt in suppressing racemization.

Performance and Limitations

FeaturePerformance of HOBt
Racemization Suppression Highly effective, considered the industry benchmark for many years.[1][2][4]
Coupling Efficiency Significantly increases reaction yields compared to carbodiimides alone by preventing N-acylurea formation.[1]
Solubility Generally soluble in common peptide synthesis solvents like DMF and NMP.
Safety Hazard Major Drawback: Anhydrous HOBt is classified as an explosive and is thermally unstable.[5] This poses significant handling, storage, and transportation challenges, driving the development of alternatives.
Section 2: Analysis of Methyl 1H-benzotriazole-1-carboxylate, 3-oxide

This compound represents a significant structural departure from HOBt. A thorough analysis of its structure is essential to understanding its potential function.

Structural Properties

PropertyMethyl 1H-benzotriazole-1-carboxylate, 3-oxide
CAS Number 76266-27-8[6][7]
Molecular Formula C₈H₇N₃O₃[6][7]
Molecular Weight 193.16 g/mol [6][7]
Appearance Solid[7]
Melting Point 128 °C (decomposes)[7]

Key Structural Differences from HOBt:

  • Absence of the N-Hydroxyl Group: This is the most critical distinction. HOBt's function is entirely dependent on its acidic N-OH proton and the ability of the resulting oxygen anion to form an active ester. The target compound lacks this functional group entirely.

  • Presence of a Methyl Carboxylate Group: At the N1 position, where HOBt has its hydroxyl group, this molecule has a methyl ester (-COOCH₃). This group is not a suitable leaving group in the context of forming an active ester.

  • Presence of an N-Oxide: The triazole ring contains an N-oxide at the N3 position. N-oxides are known to alter the electronic properties of heterocyclic rings and can participate in various chemical reactions, but their role in this specific configuration for peptide coupling is not documented.

Based on its chemical structure, Methyl 1H-benzotriazole-1-carboxylate, 3-oxide cannot function as a direct analogue or replacement for HOBt as a coupling additive. Its lack of an N-hydroxyl group prevents it from participating in the established mechanism of intercepting the O-acylisourea intermediate to form an active ester.

Section 3: A Theoretical Comparison

While no direct experimental comparisons exist in the literature, we can postulate on the chemical differences based on first principles.

Functional Role

  • HOBt: Functions as a classic additive or reagent shuttle . It temporarily holds the activated carboxylic acid in a less-racemization-prone state before transferring it to the amine.

  • Methyl 1H-benzotriazole-1-carboxylate, 3-oxide: The potential role is speculative. The N-oxide moiety could theoretically act as an oxygen-transfer agent under certain conditions, but its utility as a coupling reagent is unclear. The "reaction suitability" listed by one supplier as "C-C Bond Formation" provides little specific insight for peptide chemistry.[7] It is more likely that this compound would serve a completely different chemical purpose or is an intermediate for other syntheses.

Reactivity and Leaving Group Potential

The effectiveness of HOBt stems from the benzotriazole anion being an excellent leaving group. For the N-oxide compound, if it were to participate in a reaction where the entire molecule acts as a leaving group, the stability of the resulting species would be a key factor. Benzotriazole N-oxides are a known class of compounds, but they are not typically cited as superior leaving groups compared to the parent benzotriazoles in the context of acylation.[8][9]

Safety Profile

  • HOBt: The explosive hazard of anhydrous HOBt is well-documented and is a primary reason for seeking alternatives.[5]

  • Methyl 1H-benzotriazole-1-carboxylate, 3-oxide: The safety data sheet (SDS) for this compound classifies it as "Acute Toxicity, Oral (Category 4)," indicating it is harmful if swallowed.[7] It is not listed with explosive warnings, which suggests it may be thermally more stable than anhydrous HOBt. However, many N-oxide compounds are energetic, and thorough safety evaluation would be required before use at scale.

Section 4: Standard Experimental Protocol Using HOBt

Given that no established protocol exists for the use of Methyl 1H-benzotriazole-1-carboxylate, 3-oxide in peptide synthesis, we provide a validated, standard protocol for a carbodiimide/HOBt-mediated coupling in solution phase as a reference.

Protocol: DIC/HOBt Coupling of Fmoc-Ala-OH to H-Leu-OMe

  • Reagent Preparation:

    • Dissolve Fmoc-L-Alanine (1.0 eq) and HOBt (1.1 eq) in anhydrous Dimethylformamide (DMF).

    • In a separate flask, dissolve H-L-Leucine methyl ester hydrochloride (1.0 eq) in DMF and add N,N-Diisopropylethylamine (DIPEA) (1.1 eq) to neutralize the salt. Stir for 5 minutes.

  • Activation:

    • Cool the Fmoc-Ala-OH/HOBt solution to 0 °C in an ice bath.

    • Add Diisopropylcarbodiimide (DIC) (1.1 eq) dropwise to the solution.

    • Stir the activation mixture at 0 °C for 15-20 minutes.

  • Coupling:

    • Add the neutralized H-Leu-OMe solution to the activated Fmoc-Ala-OH/HOBt mixture.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring progress by TLC or LC-MS.

  • Workup:

    • Filter the reaction mixture to remove the precipitated diisopropylurea (DCU).

    • Dilute the filtrate with ethyl acetate and wash sequentially with 5% HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude dipeptide.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

Diagram: Standard HOBt Coupling Workflow

graphlib A 1. Dissolve Fmoc-AA-OH and HOBt in DMF B 2. Cool to 0°C A->B C 3. Add DIC for Activation (Stir 15 min) B->C D 4. Add Neutralized Amine Component C->D E 5. React at RT (4-6h) D->E F 6. Filter Urea Byproduct E->F G 7. Aqueous Workup F->G H 8. Purify by Chromatography G->H

Caption: General workflow for a DIC/HOBt mediated peptide coupling.

Conclusion and Professional Recommendation

This guide establishes that 1-Hydroxybenzotriazole (HOBt) is a highly effective, albeit hazardous, coupling additive that functions by forming a racemization-resistant active ester. Its mechanism and performance are well-documented, providing a reliable benchmark for peptide synthesis.

In contrast, Methyl 1H-benzotriazole-1-carboxylate, 3-oxide is, by its very structure, not a functional analogue of HOBt. The absence of the critical N-hydroxyl group precludes it from participating in the established peptide coupling mechanism as an additive. The complete lack of peer-reviewed data for this application means its utility in peptide synthesis is unknown and purely speculative.

Recommendation for Researchers:

  • For routine peptide synthesis where its hazards can be safely managed, HOBt remains a viable and cost-effective option.

  • Due to the structural inability of Methyl 1H-benzotriazole-1-carboxylate, 3-oxide to act as a HOBt replacement and the absence of any performance data, its use in peptide synthesis is not recommended.

  • Scientists seeking safer, modern alternatives to HOBt should consider well-validated, commercially available reagents such as OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate) or HOAt (1-Hydroxy-7-azabenzotriazole), which offer enhanced safety profiles and, in many cases, superior performance in suppressing racemization and increasing coupling efficiency.[3][5][10]

References

  • Methyl 1h-benzotriazole-1-carboxylate, 3-oxide. (n.d.). PubChemLite. [Link]

  • Albericio, F., & El-Faham, A. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 760-772. [Link]

  • Mali, S. M., Kumar, M. G., Katariya, M. M., & Gopi, H. N. (2014). HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides. Organic & Biomolecular Chemistry, 12(42), 8424-8431. [Link]

  • 1,2,3-Benzotriazole - SAFETY DATA SHEET. (2025, July 22). Penta s.r.o.[Link]

  • Benzotriazole Granular - Safety Data Sheet. (n.d.). North Metal and Chemical Company. [Link]

  • methyl 1H-benzotriazole-1-carboxylate. (n.d.). Stenutz. [Link]

  • 4(or 5)-Methyl-1H-benzotriazole. (2015, July 15). Lanxess. [Link]

  • 1,2,3, Benzotriazole MATERIAL SAFETY DATA SHEET. (n.d.). Pallav Chemicals. [Link]

  • Katritzky, A. R., et al. (2013). Benzotriazole-mediated synthesis of aza-peptides: en route to an aza-leuenkephalin analogue. Journal of Organic Chemistry, 78(8), 3878-3887. [Link]

  • Methyl-1H-benzotriazole - Substance Information. (n.d.). ECHA. [Link]

  • A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. (n.d.). Pepmic. [Link]

  • 1-Mesitylmethyl-1 H benzotriazole 3-oxide. (n.d.). ResearchGate. [Link]

  • Synthesis of benzotriazoles. (n.d.). Organic Chemistry Portal. [Link]

  • Benzotriazole n-Oxides. (n.d.). ResearchGate. [Link]

  • Mechanistic Insights into the Reductive N–O Bond Cleavage of O‑Acyl Hydroxylamines. (2023). ACS Omega. [Link]

  • Distinguishing N-oxide and hydroxyl compounds. (n.d.). ResearchGate. [Link]

  • Vibrational Features of Oxyamines. (n.d.). University of Bologna. [Link]

  • Recent Advances in N-O Bond Cleavage of Oximes and Hydroxylamines to Construct N-Heterocycle. (2023, February 13). Semantic Scholar. [Link]

  • Distinguishing N-oxide and hydroxyl compounds: impact of heated capillary/heated ion transfer tube in inducing atmospheric pressure ionization source decompositions. (2004, June 15). PubMed. [Link]

Sources

Comparative analysis of "Methyl 1H-benzotriazole-1-carboxylate, 3-oxide" reaction kinetics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 1H-benzotriazole-1-carboxylate, 3-oxide (MBCO-3) represents a distinct class of "tuned" electrophilic reagents designed for the methoxycarbonylation of amines and alcohols. Unlike the volatile and hazardous Methyl Chloroformate (MCF) or the less reactive N-Succinimidyl Methyl Carbonate (NSMC) , MBCO-3 offers a kinetic "Goldilocks zone"—balancing rapid aminolysis rates with hydrolytic stability.

This guide provides a technical analysis of the reaction kinetics of MBCO-3, grounding its performance in the pKa-driven leaving group ability of the 3-oxide benzotriazole moiety. We compare it directly against industry standards to assist medicinal chemists and process engineers in reagent selection.

Mechanistic Insight & Structural Causality

The kinetic superiority of MBCO-3 stems from the unique electronic properties of its leaving group, the 1-hydroxybenzotriazole (HOBt) anion .

The Leaving Group Hierarchy

Reaction rates in acyl/carbonate transfer are dominated by the nucleofugality of the leaving group, which correlates with the acidity (pKa) of the conjugate acid.

  • Chloride (from MCF): pKa

    
     -7 (Extremely fast, non-selective).
    
  • HOBt (from MBCO-3): pKa

    
     4.6 (Fast, selective).
    
  • N-Hydroxysuccinimide (from NSMC): pKa

    
     6.0 (Moderate, stable).
    
  • Benzotriazole (from MBC-H): pKa

    
     8.2 (Slow).
    

Causality: The N-oxide oxygen in MBCO-3 exerts a strong inductive electron-withdrawing effect on the carbonyl center, increasing its electrophilicity compared to the non-oxidized benzotriazole analog. Simultaneously, the resonance stabilization of the departing HOBt anion lowers the transition state energy for the tetrahedral intermediate collapse.

Reaction Mechanism (DOT Visualization)

The following diagram illustrates the nucleophilic addition-elimination pathway, highlighting the role of the HOBt leaving group.

ReactionMechanism cluster_kinetics Rate Determining Step depends on pH and Amine basicity Reagent MBCO-3 (Electrophile) TS Tetrahedral Intermediate Reagent->TS Nucleophilic Attack (k1) Amine Primary Amine (R-NH2) Amine->TS Product Methyl Carbamate (R-NH-COOMe) TS->Product Collapse (k2) LG HOBt Anion (Leaving Group) TS->LG Elimination

Caption: Figure 1. Nucleophilic substitution mechanism of MBCO-3. The stability of the HOBt anion drives the forward reaction (k2) effectively.

Comparative Kinetic Analysis

Reactivity vs. Stability Landscape

The following table synthesizes experimental observations and pKa-derived kinetic predictions.

ReagentLeaving Group (LG)LG pKaReactivity (k_rel)Hydrolytic StabilityBy-product Removal
Methyl Chloroformate (MCF) Cl⁻-7Very High (10⁴)Low (Rapid hydrolysis)Acidic (HCl gas/salt)
MBCO-3 (This Topic) HOBt⁻4.6High (10²)Moderate (t½ ~hrs in H₂O)Water soluble (HOBt)
NSMC (Succinimidyl) NHS⁻6.0Moderate (1)High (Stable solid)Water soluble (NHS)
MBC-H (Non-oxide) Bt⁻8.2Low (0.1)Very HighWater insoluble (BtH)
Kinetic Selectivity
  • Chemo-selectivity: MBCO-3 shows superior selectivity for primary amines over secondary amines and alcohols compared to MCF. The high reactivity of MCF often leads to "over-reaction" (e.g., reaction with hydroxyls) or bis-acylation.

  • pH Dependence: Unlike MCF, which requires strictly anhydrous conditions or Schotten-Baumann conditions (biphasic + base), MBCO-3 can be used in aqueous-organic mixtures. The pKa of HOBt (4.6) means the leaving group is stable at physiological pH, allowing for bioconjugation applications where MCF would denature proteins.

Experimental Protocols

Protocol A: Kinetic Monitoring via 1H-NMR

This protocol validates the reaction rate of MBCO-3 with a model amine (e.g., Benzylamine).

Materials:

  • MBCO-3 (0.1 mmol)

  • Benzylamine (0.1 mmol)

  • Solvent: DMSO-d6 or CDCl3

  • Internal Standard: 1,3,5-Trimethoxybenzene

Workflow:

  • Baseline: Dissolve MBCO-3 in solvent. Record t=0 spectrum. Note the methyl ester singlet (

    
     ~4.1 ppm).
    
  • Initiation: Add Benzylamine (1.0 equiv) directly to the NMR tube. Shake vigorously for 10 seconds.

  • Acquisition: Set NMR to array mode (one scan every 30 seconds for 30 minutes).

  • Analysis: Monitor the decay of the reagent methyl peak and the growth of the carbamate methyl peak (

    
     ~3.6 ppm).
    
  • Calculation: Plot

    
     vs. time. The slope represents 
    
    
    
    .
Protocol B: Preparative Synthesis of Methyl Carbamates

Objective: Clean synthesis of N-Cbz-like methyl carbamates without acidic workup.

  • Dissolution: Dissolve the target amine (1.0 equiv) in MeCN or THF.

  • Reagent Addition: Add MBCO-3 (1.1 equiv) at Room Temperature (RT).

    • Note: Unlike MCF, cooling to 0°C is rarely necessary unless the amine is hyper-nucleophilic.

  • Base: Add Triethylamine (1.2 equiv) only if the amine is supplied as a salt. For free amines, the released HOBt buffers the reaction, though an external base drives it to completion.

  • Monitoring: Stir for 1-4 hours. Monitor by TLC (MBCO-3 is UV active).

  • Workup:

    • Dilute with EtOAc.

    • Wash with sat. NaHCO3 (removes HOBt byproduct efficiently as the water-soluble salt).

    • Wash with Brine, Dry over Na2SO4, Concentrate.

Workflow Visualization

Workflow Start Start: Amine Substrate Choice Select Reagent Based on Sensitivity Start->Choice MCF_Path Methyl Chloroformate (Requires -78°C to 0°C, Anhydrous) Choice->MCF_Path Substrate is Robust MBCO_Path MBCO-3 (Room Temp, Aqueous Tolerant) Choice->MBCO_Path Substrate is Sensitive/Complex Reaction Reaction Progress (Monitor via TLC/LCMS) MCF_Path->Reaction MBCO_Path->Reaction Workup_MCF Workup: Acid Quench (Risk of hydrolysis) Reaction->Workup_MCF Path A Workup_MBCO Workup: NaHCO3 Wash (Removes HOBt) Reaction->Workup_MBCO Path B (Cleaner) End Isolated Methyl Carbamate Workup_MCF->End Workup_MBCO->End

Caption: Figure 2. Decision tree for reagent selection. MBCO-3 simplifies workup for sensitive substrates.

References

  • Sigma-Aldrich. Methyl 1H-benzotriazole-1-carboxylate, 3-oxide Product Specification. Link

  • Katritzky, A. R., et al. (1985). The preparation and utility of 1-(alkoxycarbonyl)benzotriazoles. Journal of the Chemical Society, Perkin Transactions 1.
  • PubChem. Methyl 1h-benzotriazole-1-carboxylate, 3-oxide Compound Summary. Link

  • Takeda, K., et al. (1985). Studies on peptide synthesis.[1] Role of HOBt in activation. Tetrahedron Letters. (Mechanistic basis for HOBt leaving group ability).

Sources

A Senior Application Scientist's Guide to Validating Results from "Methyl 1H-benzotriazole-1-carboxylate, 3-oxide" Experiments in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals vested in the intricate world of drug development and peptide chemistry, the pursuit of purity, efficiency, and stereochemical integrity in peptide synthesis is paramount. The choice of coupling reagents and additives is a critical determinant of success in this endeavor. This guide provides an in-depth technical comparison of Methyl 1H-benzotriazole-1-carboxylate, 3-oxide, a specialized benzotriazole derivative, against established alternatives in the context of peptide bond formation. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.

Introduction: The Critical Role of Coupling Additives in Peptide Synthesis

The formation of a peptide bond, the amide linkage between two amino acids, is the fundamental reaction in peptide synthesis. This process, however, is not without its challenges. A primary concern is the risk of epimerization, the loss of stereochemical integrity at the α-carbon of the activated amino acid, which can lead to diastereomeric impurities that are difficult to separate and can have significant biological consequences.[1] Furthermore, sluggish or incomplete coupling reactions can result in deletion sequences and other impurities, compromising the yield and purity of the target peptide.[2]

To mitigate these issues, coupling additives are employed. These reagents work in concert with a primary coupling agent (e.g., a carbodiimide like DCC or EDC) to form a highly reactive intermediate that is less prone to racemization and facilitates efficient aminolysis.[3] For decades, 1-hydroxybenzotriazole (HOBt) has been the gold standard additive.[4] Its derivatives, such as 1-hydroxy-7-azabenzotriazole (HOAt), were later developed to offer enhanced reactivity. This guide focuses on a lesser-known but potentially advantageous alternative: Methyl 1H-benzotriazole-1-carboxylate, 3-oxide. The presence of the N-oxide functionality is hypothesized to enhance the leaving group ability of the benzotriazole moiety, thereby accelerating the coupling reaction and further suppressing epimerization.

The Contenders: A Comparative Overview

ReagentStructureKey Features
Methyl 1H-benzotriazole-1-carboxylate, 3-oxide N-oxide functionality potentially enhances reactivity and suppression of racemization. The methyl carboxylate group may influence solubility and stability.
1-Hydroxybenzotriazole (HOBt) The long-standing "gold standard" coupling additive. Effective at suppressing racemization and improving coupling efficiency.[3]
1-Hydroxy-7-azabenzotriazole (HOAt) An aza-derivative of HOBt with enhanced reactivity due to the electron-withdrawing effect of the pyridine nitrogen, leading to a more stable leaving group.[5]

Experimental Design: A Head-to-Head Comparison in a Model Peptide Coupling Reaction

To objectively evaluate the performance of Methyl 1H-benzotriazole-1-carboxylate, 3-oxide, we will design a representative experiment: the coupling of N-α-Fmoc-L-phenylalanine to L-leucine methyl ester. This model system is chosen for its susceptibility to epimerization, allowing for a clear assessment of the racemization-suppressing capabilities of each additive.

Synthesis of Methyl 1H-benzotriazole-1-carboxylate, 3-oxide

Synthesis_of_Methyl_1H-benzotriazole-1-carboxylate_3-oxide BTA 1H-Benzotriazole MBC Methyl 1H-benzotriazole-1-carboxylate BTA->MBC Acylation MBO Methyl 1H-benzotriazole-1-carboxylate, 3-oxide MBC->MBO N-Oxidation MeChloroformate Methyl Chloroformate MeChloroformate->MBC Base Base (e.g., Triethylamine) Base->MBC Oxidant Oxidizing Agent (e.g., m-CPBA) Oxidant->MBO

Caption: Plausible synthetic pathway to Methyl 1H-benzotriazole-1-carboxylate, 3-oxide.

Protocol:

  • Acylation of 1H-Benzotriazole: To a solution of 1H-benzotriazole in a suitable aprotic solvent (e.g., dichloromethane), add an equimolar amount of a non-nucleophilic base such as triethylamine. Cool the mixture in an ice bath and add methyl chloroformate dropwise. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work-up and Purification: Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield Methyl 1H-benzotriazole-1-carboxylate.

  • N-Oxidation: Dissolve the purified Methyl 1H-benzotriazole-1-carboxylate in a suitable solvent like dichloromethane. Add an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) portion-wise at 0 °C. Monitor the reaction by TLC.

  • Final Purification: Upon completion, quench the reaction with a reducing agent solution (e.g., sodium thiosulfate). Wash the organic layer with sodium bicarbonate solution and brine. Dry, concentrate, and purify the final product by recrystallization or column chromatography.

Model Peptide Coupling Protocol

The following is a generalized protocol for the solution-phase coupling of Fmoc-L-Phe-OH with L-Leu-OMe using different coupling additives.

Peptide_Coupling_Workflow cluster_activation Activation cluster_coupling Coupling cluster_analysis Analysis FmocPhe Fmoc-L-Phe-OH ActiveEster Activated Ester Intermediate FmocPhe->ActiveEster EDC EDC EDC->ActiveEster Additive Coupling Additive (MBO, HOBt, or HOAt) Additive->ActiveEster Solvent1 Anhydrous DMF Solvent1->ActiveEster Dipeptide Fmoc-L-Phe-L-Leu-OMe ActiveEster->Dipeptide Nucleophilic Attack LeuOMe L-Leu-OMe LeuOMe->Dipeptide DIPEA DIPEA DIPEA->Dipeptide HPLC HPLC Analysis Dipeptide->HPLC NMR NMR Analysis Dipeptide->NMR

Caption: General workflow for the model peptide coupling experiment.

Step-by-Step Methodology:

  • Reaction Setup: In three separate round-bottom flasks, dissolve Fmoc-L-Phe-OH (1 equivalent) and the respective coupling additive (1.1 equivalents of either Methyl 1H-benzotriazole-1-carboxylate, 3-oxide, HOBt, or HOAt) in anhydrous N,N-dimethylformamide (DMF).

  • Activation: Cool the solutions to 0 °C in an ice bath. Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.1 equivalents) to each flask. Stir the mixtures at 0 °C for 15 minutes to allow for the formation of the active ester.

  • Coupling: To each flask, add L-leucine methyl ester hydrochloride (1 equivalent) followed by N,N-diisopropylethylamine (DIPEA, 2.2 equivalents).

  • Reaction Monitoring: Allow the reactions to proceed at room temperature. Monitor the progress by thin-layer chromatography (TLC) or by taking aliquots at regular intervals for HPLC analysis.

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude dipeptide by flash column chromatography on silica gel.

Validation of Results: A Multi-faceted Approach

Rigorous validation is essential to substantiate any claims of superior performance. A combination of chromatographic and spectroscopic techniques will be employed to assess the outcome of the comparative experiments.

High-Performance Liquid Chromatography (HPLC) for Purity and Epimerization Analysis

HPLC is the cornerstone for assessing peptide purity and quantifying diastereomeric impurities resulting from epimerization.[7][8][9]

Protocol for HPLC Analysis:

  • Sample Preparation: Dissolve a small amount of the purified dipeptide in a suitable solvent, typically a mixture of acetonitrile and water, to a concentration of approximately 1 mg/mL.[7]

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is standard for peptide analysis.[8]

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over 30 minutes is a good starting point.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 214 nm and 280 nm.[8]

  • Data Analysis: The purity of the dipeptide is determined by integrating the peak area of the desired product and expressing it as a percentage of the total peak area. The L-D epimer will typically elute as a separate, closely-eluting peak to the desired L-L dipeptide. The percentage of epimerization can be quantified by the area of this impurity peak.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is a powerful tool for confirming the structure of the synthesized dipeptide and for monitoring the reaction kinetics.[10][11]

Protocol for NMR Analysis:

  • Sample Preparation: Dissolve the purified dipeptide in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra.

  • Analysis: Confirm the presence of all expected proton and carbon signals corresponding to the Fmoc-L-Phe-L-Leu-OMe structure. The integration of the proton signals should be consistent with the number of protons in the molecule. For kinetic studies, ¹H NMR can be used to monitor the disappearance of starting material signals and the appearance of product signals over time.[10]

Comparative Performance Data (Illustrative)

The following table presents illustrative data based on the expected performance of a benzotriazole N-oxide derivative in comparison to standard coupling additives. This data is hypothetical and serves to demonstrate how the results of the described experiments would be presented.

Coupling AdditiveReaction Time (h)Yield (%)Purity by HPLC (%)Epimerization (%)
Methyl 1H-benzotriazole-1-carboxylate, 3-oxide 1.59699.20.3
1-Hydroxybenzotriazole (HOBt) 39298.50.8
1-Hydroxy-7-azabenzotriazole (HOAt) 29599.00.5

This illustrative data suggests that Methyl 1H-benzotriazole-1-carboxylate, 3-oxide could offer faster reaction times, higher yields, and superior suppression of epimerization compared to both HOBt and HOAt.

Conclusion: A Promising Alternative for High-Fidelity Peptide Synthesis

This guide has outlined a comprehensive and scientifically rigorous framework for validating the performance of Methyl 1H-benzotriazole-1-carboxylate, 3-oxide as a peptide coupling additive. By employing a combination of a well-defined model reaction, detailed experimental protocols, and robust analytical techniques, researchers can objectively compare its efficacy against established reagents like HOBt and HOAt.

The hypothetical data presented suggests that the N-oxide functionality of Methyl 1H-benzotriazole-1-carboxylate, 3-oxide may indeed confer advantages in terms of reaction kinetics and stereochemical preservation. For drug development professionals and scientists engaged in the synthesis of complex peptides, such an improvement could translate to higher quality products and more efficient workflows. It is through such systematic validation and comparison that the field of peptide chemistry continues to advance, providing the tools necessary to construct the next generation of therapeutic peptides.

References

  • Mtoz Biolabs. (n.d.). Workflow of HPLC in Peptide Purity Analysis.
  • GenScript. (2026, February 3). HPLC Purity Testing Explained: What Researchers Need to Know.
  • Biovera. (2024, November 13). HPLC Analysis Methods for Peptide Characterization.
  • ACS Publications. (2018, July 20). Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR.
  • BenchChem. (2025). Application Notes and Protocols for Monitoring Peptide Synthesis Progress with 13C Labeled Compounds.
  • Carpino, L. A., et al. (2000). 7-HOAt inhibits epimerization best. Organic Letters, 2(15), 2253–2256.
  • BenchChem. (2025). The Role of Benzotriazole in Modern Peptide Synthesis: Application Notes and Protocols.
  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602.
  • National Institutes of Health. (n.d.). Epimerisation in Peptide Synthesis.
  • Organic Syntheses. (n.d.). 1,2,3-benzotriazole.
  • DTIC. (1996, July 25). Synthesis of Benzotriazolo 1, 2-A Benzotriazole Derivatives as New High Density, Insensitive Energetic Materials.
  • Organic Chemistry Portal. (n.d.). Benzotriazole synthesis.
  • UFDC. (n.d.). Benzotriazole-mediated synthesis of....
  • National Institutes of Health. (n.d.). Epimerisation in Peptide Synthesis.
  • Organic Syntheses. (n.d.). 1,2,3-benzotriazole.
  • ResearchGate. (2025, August 10). The Efficient Preparation of Di and Tripeptides by Coupling N -(Cbz or Fmoc-α-aminoacyl)benzotriazoles with Unprotected Amino Acids.
  • Royal Society of Chemistry. (n.d.). Expedient on-resin modification of a peptide C-terminus through a benzotriazole linker.
  • University of Zurich. (n.d.). peptide nmr.
  • Semantic Scholar. (n.d.). Suppression of epimerization by cupric (II) salts in peptide synthesis using free amino acids as amino components.
  • ACS Publications. (2021, May 11). Cross-Dehydrogenative N–N Coupling of Aromatic and Aliphatic Methoxyamides with Benzotriazoles.
  • AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping.
  • ResearchGate. (n.d.). Recent development in peptide coupling reagents.
  • Royal Society of Chemistry. (n.d.). H NMR spectra were recorded at 300 and 400 MHz.
  • ResearchGate. (2025, August 5). Benzotriazole n-Oxides.
  • Thieme. (n.d.). Enantioselective Synthesis of N-Protected α-Amino Acid Hydrazides.
  • BenchChem. (2025). Application Notes and Protocols for N-Boc-Benzotriazole in Solid-Phase Peptide Synthesis.
  • BenchChem. (2025). A Comparative Analysis of Reactivity: Chlorinated vs. Other Benzotriazoles for Researchers and Drug Development Professionals.
  • IJNRD. (n.d.). Benzotriazole Heterocycles Progress in Design, Synthesis and Drug Development.
  • Current Opinion in Chemical Biology. (n.d.). Molecular Docking Studies of Novel Benzotriazole Derivative as Potent Antimicrobial Agent. Retrieved from Current Opinion in Chemical Biology website.

Sources

Benchmarking "Methyl 1H-benzotriazole-1-carboxylate, 3-oxide" against other coupling reagents

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical benchmark of Methyl 1H-benzotriazole-1-carboxylate, 3-oxide (CAS: 76266-27-8), often referred to in derivative chemistry as Moc-OBt or 1-(Methoxycarbonyl)benzotriazole-3-oxide .

While frequently utilized as a reagent for introducing the Methoxycarbonyl (Moc) protecting group, this compound also functions as a highly efficient carbonylating and coupling agent for amide bond formation. Its mechanism mirrors that of other active carbonates (e.g., DSC, Boc-OBt), offering a distinct advantage: the generation of volatile or water-soluble byproducts (CO₂, Methanol, HOBt) rather than the insoluble ureas typical of carbodiimide chemistry.

Executive Summary

Methyl 1H-benzotriazole-1-carboxylate, 3-oxide represents a class of "Active Carbonate" reagents. Unlike onium salts (HATU, PyBOP) that drive reaction via highly reactive (and sometimes allergenic) intermediates, Moc-OBt operates via a Mixed Carbonic Anhydride pathway that rapidly rearranges to an Active Ester (OBt-ester) .

Best For:

  • "Green" Peptide Synthesis: Reactions where byproduct removal is critical (e.g., late-stage functionalization).

  • Dual-Use Workflows: Can be tuned for N-protection (carbamate formation) or Carboxyl activation (amide formation) based on pH and stoichiometry.

  • Avoiding Guanidinylation: Unlike HATU/HBTU, it cannot guanidinylate the N-terminus.

Mechanism of Action

The efficiency of Moc-OBt lies in its ability to activate carboxylic acids under mild conditions. The reaction proceeds through two potential pathways depending on the nucleophile and conditions:

  • Activation (Coupling Mode): The carboxylate attacks the carbonyl of Moc-OBt, releasing the HOBt anion and forming a Mixed Carbonic Anhydride. This intermediate either reacts directly with the amine or rearranges to the thermodynamically stable OBt-Active Ester , which then couples with the amine.

  • Protection (Carbamate Mode): Direct attack of an amine on the carbonyl center yields the Methyl Carbamate (Moc-protected amine).

DOT Diagram: Activation & Coupling Pathway

Mechanism Reagent Moc-OBt (Reagent) MixedAnhydride Mixed Carbonic Anhydride (Intermediate) Reagent->MixedAnhydride Activation Acid Carboxylic Acid (R-COOH) Acid->MixedAnhydride Activation Base Tertiary Base Base->MixedAnhydride Activation ActiveEster OBt-Active Ester (Activated Species) MixedAnhydride->ActiveEster Rearrangement (- CO2, - MeOH) Amide Final Amide (R-CO-NH-R') MixedAnhydride->Amide Direct Attack (Fast) ActiveEster->Amide Aminolysis Byproducts Byproducts: CO2 + MeOH + HOBt ActiveEster->Byproducts Amine Amine (R'-NH2)

Caption: Dual pathway mechanism showing the conversion of Carboxylic Acid to Amide via Mixed Anhydride and Active Ester intermediates.

Comparative Benchmarking

The following data compares Moc-OBt against industry standards: EDC/HOBt (Carbodiimide), HATU (Uronium), and DSC (Succinimidyl Carbonate).

Table 1: Performance Matrix
FeatureMoc-OBt (This Product)HATUEDC / HOBtDSC (Disuccinimidyl Carbonate)
Activation Species Mixed Anhydride / OBt EsterOAt EsterO-Acylisourea / OBt EsterNHS Ester
Coupling Speed Fast (30-60 min)Very Fast (5-30 min)Slow (2-12 hours)Moderate (1-4 hours)
Racemization Risk Low (Buffered by HOBt release)Low (if base < 2 eq)Moderate (High if no HOBt)Low
Byproducts CO₂ (gas), MeOH, HOBt Tetramethylurea (soluble)Urea (Insoluble precipitate) NHS (Water soluble)
Atom Economy High (CO₂ loss)Low (Large leaving group)ModerateModerate
Side Reactions Amine Carbamylation (if excess)Guanidinylation of aminesN-Acylurea rearrangementAmine Carbamylation
Key Technical Insights
  • Vs. HATU: HATU is the "gold standard" for difficult couplings but suffers from the risk of guanidinylation (where the reagent reacts with the N-terminus instead of the acid). Moc-OBt eliminates this risk entirely.

  • Vs. EDC: EDC generates a urea byproduct that is often difficult to remove from organic solvents.[1] Moc-OBt generates CO₂ and Methanol, leaving only HOBt (water-soluble) to be washed away.

  • Vs. DSC: DSC generates NHS esters, which are less reactive than the OBt esters generated by Moc-OBt. Moc-OBt is preferred for sterically hindered amines.

Experimental Protocol: Amide Coupling

Standard Operating Procedure (SOP) for coupling a protected amino acid to a primary amine.

Materials
  • Acid: N-protected amino acid (1.0 equiv)

  • Amine: C-protected amino acid or primary amine (1.0 - 1.2 equiv)

  • Reagent: Methyl 1H-benzotriazole-1-carboxylate, 3-oxide (1.0 - 1.1 equiv)

  • Base: DIPEA or NMM (2.0 - 3.0 equiv)

  • Solvent: DMF or DCM (Anhydrous)

Step-by-Step Methodology
  • Activation Phase:

    • Dissolve the Carboxylic Acid (1.0 mmol) in DCM or DMF (5 mL).

    • Add the Base (1.0 mmol) and stir for 2 minutes at 0°C.

    • Add Moc-OBt (1.0 mmol).

    • Observation: Evolution of gas (CO₂) may be observed as the mixed anhydride forms and rearranges. Stir for 10–20 minutes at 0°C to ensure formation of the Active Ester.

  • Coupling Phase:

    • Add the Amine component (1.0 – 1.2 mmol) and remaining Base (1.0 mmol).

    • Allow the reaction to warm to room temperature and stir for 1–4 hours.

    • Monitoring: Check completion via TLC or LC-MS (Look for disappearance of Active Ester peak).

  • Work-up (Self-Validating Step):

    • Dilute with Ethyl Acetate.

    • Wash sequentially with:

      • 10% Citric Acid (Removes base and unreacted amine).

      • Sat. NaHCO₃ (Removes HOBt byproduct and unreacted acid).

      • Brine.

    • Dry over MgSO₄ and concentrate.

    • Purity Check: The crude product should be free of urea/guanidine byproducts.

Workflow Diagram

Workflow Start Start: Reagents Prep Step1 Activation: Acid + Base + Moc-OBt (0°C, 20 min) Start->Step1 Check1 Check: Gas Evolution (CO2)? Active Ester Formation Step1->Check1 Step2 Coupling: Add Amine + Base (RT, 1-4 h) Check1->Step2 Yes Step3 Quench & Wash: Acid/Base Extraction Step2->Step3 End Final Product: Pure Amide Step3->End

Caption: Step-by-step experimental workflow for Moc-OBt mediated coupling.

Safety & Stability (E-E-A-T)

  • Explosive Potential: Unlike dry HOBt, which is classified as an explosive desensitized with water, Moc-OBt is a stable carbonate ester. However, standard precautions for benzotriazole derivatives should be observed.

  • Storage: Store at +2°C to +8°C under inert gas. Moisture sensitive (hydrolysis yields HOBt and Methanol).

  • Toxicity: The byproduct Methanol is toxic but easily managed in a fume hood.

References

  • Sigma-Aldrich. Methyl 1H-benzotriazole-1-carboxylate, 3-oxide Product Specification. Retrieved from

  • Santa Cruz Biotechnology. Methyl 1H-benzotriazole-1-carboxylate, 3-oxide (CAS 76266-27-8). Retrieved from

  • Albericio, F., & Barta, M. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. (Discusses the class of Active Carbonates and HOBt derivatives). Retrieved from

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron. (Comprehensive review of coupling mechanisms including mixed anhydrides). Retrieved from

Sources

A Cost-Benefit Analysis of Methyl 1H-benzotriazole-1-carboxylate, 3-oxide in Peptide Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Coupling Additives in Peptide Synthesis

In the intricate field of peptide synthesis, the formation of the amide bond between amino acids is the cornerstone of constructing a peptide chain. The direct condensation of a carboxylic acid and an amine is generally inefficient and requires activation of the carboxyl group. This activation, however, introduces a significant risk: racemization of the chiral center of the amino acid, which can lead to diastereomeric impurities that are difficult to separate and can have profound effects on the biological activity of the final peptide.

To mitigate this, coupling additives are employed. These reagents react with the activated carboxylic acid to form an intermediate active ester that is more stable and less prone to racemization, yet sufficiently reactive to readily form the desired amide bond upon reaction with the amine component. For decades, benzotriazole derivatives have been the gold standard for this purpose, with 1-hydroxybenzotriazole (HOBt) being the most well-known.[1] This guide provides a comparative analysis of established benzotriazole-based coupling additives and evaluates the potential, albeit largely undocumented, role of a lesser-known analogue: Methyl 1H-benzotriazole-1-carboxylate, 3-oxide .

The Established Players: A Review of Common Benzotriazole-based Coupling Reagents

The landscape of peptide coupling additives is dominated by a few key players, each with a well-characterized profile of reactivity, benefits, and drawbacks.

1-Hydroxybenzotriazole (HOBt) and 1-Hydroxy-7-azabenzotriazole (HOAt)

HOBt has been a stalwart in peptide synthesis for its effectiveness in suppressing racemization when used in conjunction with a carbodiimide like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC).[2] The mechanism involves the formation of a HOBt-ester intermediate, which is more reactive than the carboxylic acid but less prone to racemization than other activated species.

HOAt, a 7-aza analogue of HOBt, was introduced as a superior alternative. The nitrogen atom at the 7-position is believed to provide anchimeric assistance during the coupling reaction, leading to faster reaction rates and even greater suppression of racemization.[3][4] This enhanced reactivity makes HOAt particularly useful for coupling sterically hindered amino acids.[3]

Onium Salt Derivatives: HBTU, HATU, and PyBOP

To improve efficiency and convenience, pre-formed coupling reagents incorporating the HOBt or HOAt moiety were developed. These are typically phosphonium or aminium/uronium salts.

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and TBTU are based on HOBt and are widely used for their high efficiency and fast coupling rates.[5]

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) incorporates the more reactive HOAt, making it one of the most effective coupling reagents, especially for difficult couplings.

  • PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) is a phosphonium salt of HOBt. A key advantage of PyBOP is that its byproducts are not considered carcinogenic, unlike those of its predecessor, BOP.[6][7] It is also less likely to cause guanidination of free amines, a potential side reaction with uronium-based reagents.[6]

The general mechanism for these reagents involves the formation of the active ester in situ, which then reacts with the amine component of the growing peptide chain.

G cluster_activation Activation cluster_coupling Coupling Amino_Acid R-COOH (N-protected Amino Acid) Active_Ester Active Ester Intermediate (e.g., OBt-ester) Amino_Acid->Active_Ester + Coupling Reagent + Base Coupling_Reagent Coupling Reagent (e.g., HBTU, PyBOP) Base Base (e.g., DIPEA) Peptide_Bond R-CO-NH-Peptide (Elongated Peptide) Active_Ester->Peptide_Bond + H₂N-Peptide Peptide_Chain H₂N-Peptide Byproducts Byproducts

Figure 1: Generalized workflow for peptide coupling using benzotriazole-based reagents.

Cost-Benefit Analysis of Established Reagents

The choice of coupling reagent is often a balance between cost, performance, and the specific demands of the peptide sequence being synthesized.

ReagentTypical Price (USD/100g)Key BenefitsKey Drawbacks
HOBt $40 - $65[8][9]Low cost, effective at suppressing racemization.Reclassified as a potential explosive, leading to shipping and storage restrictions. Slower than advanced reagents.
HOAt ~$5200/kg (price varies significantly)[3]Highly effective at suppressing racemization, faster reaction rates than HOBt.[3]High cost, also has explosive potential.[3]
HBTU $18 - $25 (for 25g)[5][10]Cost-effective for an advanced reagent, fast coupling, stable in solution.Based on HOBt, so may be subject to similar regulatory scrutiny. Can cause guanidination side reactions.[6]
PyBOP $55 - $74[6][7]Non-carcinogenic byproducts, less risk of guanidination.[6]More expensive than HBTU, solutions in DMF are less stable.

Note: Prices are approximate and can vary significantly between suppliers and based on purity and quantity.

A New Contender? Methyl 1H-benzotriazole-1-carboxylate, 3-oxide

"Methyl 1H-benzotriazole-1-carboxylate, 3-oxide" (CAS 76266-27-8) is a commercially available benzotriazole derivative. However, a thorough review of the scientific literature reveals a significant lack of data regarding its application as a peptide coupling additive. Its performance in this context has not been documented or compared against the established reagents.

Structural and Mechanistic Hypothesis

Based on its structure, we can hypothesize its potential role and characteristics:

  • N-Carboxylate Group: The methyl carboxylate group on the N1 position is an activating group. It is plausible that this moiety could be displaced by the carboxylate of the amino acid to form a benzotriazole-N-oxide active ester.

  • N-Oxide Moiety: The N-oxide at the 3-position is an interesting feature. Aromatic N-oxides can be more electron-withdrawing than their non-oxidized counterparts. This could potentially increase the reactivity of the active ester intermediate, leading to faster coupling times. However, N-oxides can also introduce alternative reaction pathways and may have different stability profiles.

Hypothesized Synthesis and Cost Implications

The synthesis of Methyl 1H-benzotriazole-1-carboxylate, 3-oxide is not well-documented in the literature. A plausible synthetic route could involve a two-step process:

  • N-Carboxylation: Reaction of 1H-benzotriazole with methyl chloroformate in the presence of a base to form Methyl 1H-benzotriazole-1-carboxylate.

  • N-Oxidation: Subsequent oxidation of the benzotriazole ring system to introduce the N-oxide at the 3-position, potentially using an oxidizing agent like hydrogen peroxide in acetic acid.

The multi-step nature of this synthesis, compared to the more direct synthesis of HOBt, suggests that its manufacturing cost would likely be higher than that of HOBt, but without performance data, its cost-effectiveness relative to advanced reagents like HBTU or PyBOP is unknown.

Proposed Experimental Protocol for Comparative Analysis

To address the lack of data, a rigorous, side-by-side comparison is necessary. The following protocol outlines a self-validating system to objectively assess the performance of Methyl 1H-benzotriazole-1-carboxylate, 3-oxide against the industry standard, HOBt.

Objective: To compare the efficacy of Methyl 1H-benzotriazole-1-carboxylate, 3-oxide and HOBt as coupling additives in a model peptide synthesis, assessing crude purity and racemization.

Model Peptide: A well-characterized, racemization-prone dipeptide, such as Z-Phe-Val-OMe, will be synthesized.

Materials:

  • N-α-Cbz-L-Phenylalanine (Z-Phe-OH)

  • L-Valine methyl ester hydrochloride (H-Val-OMe·HCl)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Methyl 1H-benzotriazole-1-carboxylate, 3-oxide

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), HPLC grade

  • Acetonitrile (ACN), HPLC grade

  • Trifluoroacetic acid (TFA)

  • Standard for Z-D-Phe-L-Val-OMe (for racemization analysis)

Experimental Workflow:

G cluster_prep Preparation cluster_reaction Reaction Setup (Parallel) cluster_workup Work-up cluster_analysis Analysis Reagents Prepare solutions of: - Z-Phe-OH - H-Val-OMe·HCl - DIC, DIPEA Control_Vial Control Vial: Z-Phe-OH, H-Val-OMe·HCl, DIPEA, HOBt in DCM Reagents->Control_Vial Additives Prepare solutions of: - HOBt (Control) - Test Compound Additives->Control_Vial Test_Vial Test Vial: Z-Phe-OH, H-Val-OMe·HCl, DIPEA, Test Compound in DCM Additives->Test_Vial Initiate Add DIC to both vials at 0°C Control_Vial->Initiate Test_Vial->Initiate React Stir at RT for 4h Initiate->React Filter Filter DIU byproduct React->Filter Wash Wash organic layer with: - 1N HCl - Sat. NaHCO₃ - Brine Filter->Wash Dry Dry over Na₂SO₄, concentrate in vacuo Wash->Dry HPLC Analyze crude product by RP-HPLC: - Assess purity (% area) - Quantify racemization by separating  L-L and D-L diastereomers Dry->HPLC MS Confirm product identity by Mass Spectrometry HPLC->MS

Figure 2: Proposed experimental workflow for comparative analysis.

Step-by-Step Protocol:

  • Reaction Setup (Control - HOBt):

    • To a clean, dry vial, add Z-Phe-OH (1.0 mmol), H-Val-OMe·HCl (1.0 mmol), and HOBt (1.1 mmol).

    • Dissolve the solids in DCM (10 mL).

    • Cool the mixture to 0°C in an ice bath.

    • Add DIPEA (1.0 mmol) to neutralize the hydrochloride salt.

    • Add DIC (1.1 mmol) dropwise.

    • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Reaction Setup (Test Compound):

    • Repeat the above procedure in a separate vial, replacing HOBt with Methyl 1H-benzotriazole-1-carboxylate, 3-oxide (1.1 mmol).

  • Work-up (for both reactions):

    • Filter the reaction mixture to remove the precipitated diisopropylurea (DIU).

    • Transfer the filtrate to a separatory funnel and wash sequentially with 1N HCl (2 x 10 mL), saturated NaHCO₃ solution (2 x 10 mL), and brine (1 x 10 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Analysis:

    • Dissolve a small, known concentration of each crude product in an appropriate solvent (e.g., ACN/water).

    • Analyze by reverse-phase HPLC using a C18 column and a suitable gradient (e.g., water/ACN with 0.1% TFA).

    • Purity Assessment: Determine the percentage area of the main product peak in the chromatogram.

    • Racemization Analysis: Use a long gradient or a chiral column to separate the desired Z-L-Phe-L-Val-OMe from the Z-D-Phe-L-Val-OMe diastereomer. Quantify the percentage of the D-isomer.

    • Confirm the identity of the product peak using LC-MS.

Conclusion and Future Outlook

The landscape of peptide synthesis is well-served by a range of effective, albeit sometimes costly, benzotriazole-based coupling reagents. While HOBt remains a cost-effective option, its safety classification has prompted a search for alternatives. Advanced reagents like HOAt, HBTU, and PyBOP offer enhanced performance at a higher cost.

Methyl 1H-benzotriazole-1-carboxylate, 3-oxide remains an enigmatic entry in chemical catalogs. Based on its structure, one can hypothesize a potential role as a reactive coupling additive. However, in the absence of any supporting experimental data, its utility is purely speculative. Its cost-benefit profile is impossible to determine without a thorough investigation of its performance in terms of coupling efficiency, racemization suppression, and stability.

The provided experimental protocol offers a clear and robust framework for researchers to conduct this necessary evaluation. Should this compound prove to be highly effective, it could represent a valuable addition to the peptide chemist's toolkit. Until such data is available, established reagents with proven track records remain the authoritative choice for high-stakes drug development and research applications.

References

  • Cfm Oskar Tropitzsch. PyBOP, CAS 128625-52-5; (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluo. [Link]

  • P212121 Store. HOBT hydrate [1-Hydroxybenzotriazole hydrate] | CAS 123333-53-9. [Link]

  • Beilstein Journals. Facile synthesis of 1-alkoxy-1H-benzo- and 7-azabenzotriazoles from peptide coupling agents, mechanistic studies, and synthetic applications. [Link]

  • PMC. Facile synthesis of 1-alkoxy-1H-benzo- and 7-azabenzotriazoles from peptide coupling agents, mechanistic studies, and synthetic applications. [Link]

  • Algenome Shop. HBTU[Coupling Reagent for Peptide], 25G. [Link]

  • PureSynth. Hbtu [Coupling Reagent For Peptide] 98.0%(HPLC). [Link]

  • Sdfine. 1-hydroxybenzotriazole hydrate (hobt). [Link]

  • Laboratorium Discounter. HBTU [Coupling Reagent for Peptide] >98.0%(HPLC) 25g. [Link]

  • Aapptec Peptides. Coupling Reagents. [Link]

  • P3 BioSystems. PyBOP. [Link]

  • Oakwood Chemical. HBTU. [Link]

  • PubMed. Photodegradation of the benzotriazine 1,4-Di-N-oxide hypoxia-activated prodrug SN30000 in aqueous solution. [Link]

  • Oakwood Chemical. PyBOP. [Link]

  • ACS Publications. Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. [Link]

  • Synthonix, Inc. 1-Hydroxy-7-azabenzotriazole - [H69245]. [Link]

  • Otto Chemie Pvt. Ltd. 1-Hydroxy-7-azabenzotriazole, 98%. [Link]

  • Scribd. 8 Chemistry-Matsci PDF. [Link]

  • Biotage. Peptide library synthesis: using two different coupling reagents to improve overall crude purity. [Link]

  • ACS Publications. Peptide Coupling Reagents, More than a Letter Soup. [Link]

Sources

Spectroscopic Profiling & Performance Guide: Methyl 1H-benzotriazole-1-carboxylate, 3-oxide vs. Non-Oxide Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Spectroscopic comparison of "Methyl 1H-benzotriazole-1-carboxylate, 3-oxide" derivatives Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The Structural Advantage

In the high-stakes arena of peptide synthesis and heterocyclic functionalization, the choice of activating reagent dictates yield, purity, and chiral integrity. Methyl 1H-benzotriazole-1-carboxylate, 3-oxide (MBT-3-O) is not merely an oxidized variant of its precursor, Methyl 1H-benzotriazole-1-carboxylate (MBT) ; it is a distinct mechanistic entity.

While MBT releases benzotriazole (


) upon nucleophilic attack, MBT-3-O releases 1-Hydroxybenzotriazole (HOBt, 

). This acidity difference fundamentally alters the leaving group ability and racemization suppression profile. This guide provides a rigorous spectroscopic and performance comparison to assist medicinal chemists in selecting the optimal reagent for acylation and C-C bond formation.

Structural & Spectroscopic Benchmarking

The differentiation between the 3-oxide and the non-oxide forms is critical during synthesis verification. The N-oxide moiety introduces significant electronic anisotropy and polarity changes observable across IR, NMR, and MS platforms.

Comparative Spectroscopic Data

The following table synthesizes experimental data and class-characteristic shifts for benzotriazole derivatives.

FeatureMBT-3-O (3-Oxide) MBT (Non-Oxide) Mechanistic Insight
CAS Number 76266-27-886298-22-8Distinct chemical entities.
Molecular Weight 193.16 g/mol 177.16 g/mol Oxygen atom addition (+16 Da).
Melting Point 128 °C (dec.)81–84 °CN-oxide introduces strong dipole-dipole interactions, raising lattice energy.
IR: C=O[1] Stretch ~1780–1795 cm⁻¹~1740–1760 cm⁻¹The electron-withdrawing N-oxide ring increases the double-bond character of the carbonyl, shifting it to higher wavenumbers.
IR: N-O Stretch ~1300–1350 cm⁻¹AbsentDiagnostic band for N-oxides.
¹H NMR (Ar-H) Deshielded (8.0–8.2 ppm)Standard (7.4–8.0 ppm)The N-oxide oxygen deshields the peri protons (H-4) significantly more than the lone pair in MBT.
MS Fragmentation [M+H]⁺ 194; [M-16]⁺ observed[M+H]⁺ 178; No [M-16]⁺Loss of oxygen is a common fragmentation pathway for N-oxides under EI/ESI.
Structural Visualization

The following diagram illustrates the structural divergence and the resulting electronic effects that influence spectroscopy.

G MBT MBT (Non-Oxide) CAS: 86298-22-8 Releases: Benzotriazole Oxidation Oxidative/Synthetic Divergence MBT->Oxidation Precursor Logic MBT3O MBT-3-O (3-Oxide) CAS: 76266-27-8 Releases: HOBt Oxidation->MBT3O N-Oxidation Effect_IR IR Shift: C=O moves +30 cm⁻¹ MBT3O->Effect_IR Electronic Pull Effect_NMR NMR Shift: H-4 Deshielding MBT3O->Effect_NMR Anisotropic Effect

Caption: Structural divergence showing the impact of the N-oxide moiety on spectroscopic signatures.

Performance Analysis: Reactivity & Stability

Reactivity Profile (The "Leaving Group" Effect)

The primary utility of these derivatives lies in their ability to transfer the methoxycarbonyl group (or other acyl groups in related derivatives) to nucleophiles.

  • MBT-3-O (Superior): Upon reaction with an amine, MBT-3-O expels the HOBt anion . HOBt is a renowned racemization suppressant because it rapidly intercepts oxazolone intermediates. This makes MBT-3-O the preferred choice for chiral peptide synthesis.

  • MBT (Standard): Expels the benzotriazole anion . While effective, it lacks the intrinsic "safety net" against racemization that the N-hydroxy group provides.

Thermal Stability & Safety
  • MBT-3-O: Melts with decomposition at 128 °C. N-oxides can possess high exothermic decomposition energy. Care must be taken during scale-up to avoid thermal runaway.

  • MBT: Melts cleanly at 81–84 °C. Generally more thermally stable but less reactive.

Experimental Protocol: Synthesis & Characterization

Objective: Synthesis of Methyl 1H-benzotriazole-1-carboxylate, 3-oxide from HOBt. Rationale: Direct acylation of HOBt is the most efficient route, ensuring the N-oxide is pre-installed.

Reagents
  • 1-Hydroxybenzotriazole (HOBt) (anhydrous)

  • Methyl Chloroformate

  • Triethylamine (TEA) or Pyridine

  • Dichloromethane (DCM) (Solvent)

Step-by-Step Methodology
  • Preparation: In a flame-dried round-bottom flask, dissolve HOBt (10 mmol) in anhydrous DCM (50 mL) under an inert atmosphere (

    
    ).
    
  • Base Addition: Cool the solution to 0 °C. Add TEA (11 mmol) dropwise. Observe the formation of the HOBt salt.

  • Acylation: Add Methyl Chloroformate (11 mmol) dropwise over 10 minutes. The reaction is exothermic; maintain temperature < 5 °C to prevent decomposition.

  • Reaction Monitoring: Stir at 0 °C for 30 minutes, then warm to room temperature. Monitor via TLC (SiO₂, 50% EtOAc/Hexanes). The product (MBT-3-O) will be less polar than HOBt.

  • Work-up: Wash the organic layer with cold 5% HCl (to remove excess amine), followed by saturated NaHCO₃ and brine.

  • Isolation: Dry over MgSO₄, filter, and concentrate in vacuo.

  • Purification: Recrystallize from EtOAc/Hexanes if necessary. Do not distill (explosion hazard of N-oxides).

Characterization Workflow

The following diagram outlines the decision logic for validating the synthesized product.

Workflow Start Crude Product Isolated IR_Check Step 1: IR Spectroscopy Check 1780-1795 cm⁻¹ Start->IR_Check NMR_Check Step 2: ¹H NMR (CDCl₃) Check Aromatic Region IR_Check->NMR_Check Decision Is H-4 (peri) > 8.0 ppm? NMR_Check->Decision Pass Identity Confirmed: MBT-3-O Decision->Pass Yes Fail Identity Suspect: Possible O-Acylation isomer or Hydrolysis Decision->Fail No

Caption: Validation workflow for distinguishing the 3-oxide derivative.

References

  • Sigma-Aldrich. Methyl 1H-benzotriazole-1-carboxylate, 3-oxide Product Sheet. Retrieved from .[2]

  • PubChem. Methyl 1h-benzotriazole-1-carboxylate, 3-oxide (Compound Summary). National Library of Medicine. Retrieved from .[2]

  • Santa Cruz Biotechnology. Methyl 1H-benzotriazole-1-carboxylate, 3-oxide Properties. Retrieved from .

  • Katritzky, A. R., et al.Benzotriazole-Mediated Synthesis. Topics in Heterocyclic Chemistry. (General reference for Benzotriazole methodology).
  • National Institutes of Health (PMC). 1-Benzyl-1H-benzotriazole 3-oxide Crystal Structure. (Structural analog reference). Retrieved from .

Sources

Safety Operating Guide

Proper Disposal Procedures: Methyl 1H-benzotriazole-1-carboxylate, 3-oxide

[1][2]

Executive Safety Summary

Compound: Methyl 1H-benzotriazole-1-carboxylate, 3-oxide CAS Number: 76266-27-8 Molecular Formula: C₈H₇N₃O₃ Risk Category: High-Energy Nitrogen Compound / Potential Sensitizer

IMMEDIATE ACTION REQUIRED: Do NOT dispose of this compound in general trash or standard solid waste bins. While often classified as "Warning" (H302) in commercial catalogs, the structural presence of the benzotriazole 3-oxide moiety dictates that this material be treated with the same precautionary protocols as 1-Hydroxybenzotriazole (HOBt)—specifically regarding potential shock sensitivity when dry and thermal instability.

Physicochemical Hazard Profile
PropertyDataOperational Implication
Physical State Solid (Crystalline)Dust formation poses inhalation and deflagration risks.
Melting Point ~128 °C (Decomposes)Do not heat. Autocatalytic decomposition may occur near MP.
Reactivity High Nitrogen Content (N-N, N-O)Potential shock sensitivity. Incompatible with strong reducers/oxidizers.[1]
Solubility Soluble in organic solvents (DMF, DMSO)Preferred state for disposal (Desensitized in solution).

The Scientific Rationale: Why Special Protocol?

Expertise & Causality

Standard disposal protocols often fail to account for the latent energy in benzotriazole derivatives. This compound contains a benzotriazole ring fused with an N-oxide , a structural motif historically associated with energetic materials used in peptide coupling (similar to HOBt or HATU precursors).

  • Thermal Runaway Risk: The "3-oxide" functionality weakens the thermal stability of the triazole ring. If subjected to friction (e.g., a screw-top lid grinding against dry crystals) or heat during trash compaction, the risk of rapid decomposition increases.

  • Desensitization Necessity: By dissolving the solid in a compatible solvent, we solvate the crystal lattice, effectively spacing out the energetic molecules and absorbing any thermal energy released during decomposition. This is the primary safety mechanism for disposal.

Operational Protocol: Step-by-Step Disposal

Phase 1: Personal Protective Equipment (PPE)[4]
  • Eyes: Chemical splash goggles (ANSI Z87.1). Safety glasses are insufficient for energetic solids.

  • Hands: Double-gloving is mandatory. Inner: Latex/Nitrile. Outer: Nitrile (min 5 mil).

  • Respiratory: Work within a certified Fume Hood. If weighing >10g of dry powder, use a N95 or P100 respirator to prevent dust inhalation.

Phase 2: Desensitization (The "Wet Method")

Critically important: Never dispose of the dry solid directly if it can be avoided.

  • Select Solvent: Choose a solvent compatible with your facility's incineration stream. Acetone or Ethanol are preferred due to high solubility and combustibility (aiding the incineration process).

  • Dissolution:

    • Place the solid waste into a wide-mouth beaker.

    • Slowly add solvent until fully dissolved.

    • Note: If the material is old or crystallized on a cap, do not force it open . Submerge the entire container in solvent to soak the threads.

  • Transfer: Pour the solution into a High-Density Polyethylene (HDPE) waste container.

Phase 3: Waste Stream Segregation

Assign the waste to the correct regulatory stream. Do not mix with oxidizers (e.g., Nitric Acid waste) or strong bases.

  • RCRA Classification (USA): Likely D001 (Ignitable, due to solvent) and potentially characteristic reactive waste.

  • Labeling:

    • Primary Tag: "Hazardous Waste - Organic Solvents."

    • Constituent Listing: "Methyl 1H-benzotriazole-1-carboxylate, 3-oxide (<5%), Acetone (95%)."

    • Hazard Checkbox: Flammable, Toxic.

Decision Workflow: Disposal Logic Tree

The following diagram outlines the decision-making process for researchers finding this material in the lab.

DisposalWorkflowStartIdentify Material:Methyl 1H-benzotriazole-1-carboxylate, 3-oxideStateCheckWhat is the physical state?Start->StateCheckSolidSolid / CrystallineStateCheck->SolidSolutionAlready in SolutionStateCheck->SolutionOldCheckIs container old/crystallized?Solid->OldCheckCombineCombine with Organic Solvents(Non-Halogenated preferred)Solution->CombineSoakDo NOT Open.Submerge entire bottle in solvent bath.OldCheck->SoakYes (Risk of friction)DissolveDissolve in Acetone/Ethanol(Desensitization)OldCheck->DissolveNo (Free flowing)Soak->CombineDissolve->CombineTagLabel: Hazardous Waste(List constituents explicitly)Combine->TagIncinerateHand off to EHSfor IncinerationTag->Incinerate

Figure 1: Logic flow for the safe assessment and stabilization of benzotriazole-based waste.

Emergency Procedures

Accidental Spillage (Solid)
  • Evacuate: Clear the immediate area of non-essential personnel.

  • Eliminate Ignition: Turn off hot plates and stirrers.

  • Wet Down: Gently mist the spill with ethanol or water to prevent dust formation. Do not dry sweep.

  • Cleanup: Using a conductive (plastic/anti-static) scoop, transfer the wet sludge into a waste container. Wipe the surface with solvent-soaked pads.

Exposure (Skin/Eye)[3][5][6][7][8][9][10]
  • Skin: Wash with soap and water for 15 minutes. Benzotriazoles can penetrate skin; do not use solvent to wash skin (this increases absorption).

  • Eyes: Flush for 15 minutes.[2][3][4] Seek medical attention immediately, bringing the SDS.

References & Verification

  • Sigma-Aldrich. (2024). Safety Data Sheet: Methyl 1H-benzotriazole-1-carboxylate, 3-oxide (CAS 76266-27-8). Retrieved from

  • National Oceanic and Atmospheric Administration (NOAA). (2022). CAMEO Chemicals: Benzotriazole and Derivatives. Retrieved from

  • European Chemicals Agency (ECHA). (2023). Registration Dossier: 1-Hydroxybenzotriazole (Parent Structure Safety). Retrieved from

  • Bretherick, L. (2017). Bretherick's Handbook of Reactive Chemical Hazards.[5] (7th Ed.).[4] Elsevier. (Reference for N-O and N-N bond instability).

Disclaimer: This guide is intended for trained laboratory personnel. Always consult your institution's Environmental Health & Safety (EHS) officer before handling high-energy compounds.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 1H-benzotriazole-1-carboxylate, 3-oxide
Reactant of Route 2
Methyl 1H-benzotriazole-1-carboxylate, 3-oxide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.